Exatecan intermediate 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C26H24FN3O5 |
|---|---|
Molecular Weight |
477.5 g/mol |
IUPAC Name |
N-[(10R,23R)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]acetamide |
InChI |
InChI=1S/C26H24FN3O5/c1-4-26(34)16-7-20-23-14(9-30(20)24(32)15(16)10-35-25(26)33)22-18(28-12(3)31)6-5-13-11(2)17(27)8-19(29-23)21(13)22/h7-8,18,34H,4-6,9-10H2,1-3H3,(H,28,31)/t18-,26-/m1/s1 |
InChI Key |
SRCUCWPOTBGIQM-WXTAPIANSA-N |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)C)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Key Intermediates in the Synthesis of Exatecan
Introduction: Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, a natural alkaloid. It functions as a DNA topoisomerase I inhibitor and is a critical cytotoxic payload used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] The synthesis of Exatecan is a complex process involving multiple steps and intermediates.
While various intermediates are referenced in scientific literature and by chemical suppliers, the numbering convention (e.g., "intermediate 10") is not standardized in publicly available documentation. Designations can vary between different synthetic routes and manufacturers. This guide focuses on two critical, well-characterized precursors that form the core structure of Exatecan in a widely adopted convergent synthesis strategy: the tricyclic pyranoindolizine core and the aminotetralone core.
Part 1: The Tricyclic Pyranoindolizine Core (EXA-trione)
This chiral tricyclic lactone, often referred to as the "upper" or "ABE-ring" fragment, is a cornerstone intermediate in the synthesis of many camptothecin analogs. Its proper chemical name is (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione . It is also sometimes referred to as "Exatecan Intermediate 1" by some suppliers.
Chemical Structure and Properties
The precise stereochemistry and functionality of this molecule are crucial for the final biological activity of Exatecan.
| Property | Value | Source |
| IUPAC Name | (4S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10-trione | [2][3] |
| CAS Number | 110351-94-5 | [2][3] |
| Molecular Formula | C₁₃H₁₃NO₅ | [2][3] |
| Molecular Weight | 263.25 g/mol | [2][3] |
| Appearance | Pale-yellow to Yellow-brown Solid | [4] |
| SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O | [2][3] |
| InChIKey | IGKWOGMVAOYVSJ-ZDUSSCGKSA-N | [2][3] |
Experimental Protocol: Synthesis of the Tricyclic Core
The synthesis of this intermediate is a multi-step process. A representative method involves the hydrolysis of a protected precursor. The following protocol is adapted from synthetic procedures described in chemical literature.
Objective: To prepare (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione from its protected acetal precursor.
Materials:
-
Protected pyranoindolizine acetal precursor
-
Dichloromethane (CH₂Cl₂)
-
2M Sulfuric acid (H₂SO₄)
-
Isopropanol
-
Saturated brine solution
Procedure:
-
A solution of the protected acetal precursor (e.g., 100 mmol) is prepared in dichloromethane (200 mL).
-
An equal volume of 2M sulfuric acid (200 mL) is added to the solution.
-
The biphasic mixture is stirred vigorously at room temperature for approximately 2 hours to effect the deprotection and hydrolysis.
-
After the reaction is complete, the phases are separated. The organic layer (dichloromethane) is collected.
-
The organic layer is washed with a saturated brine solution to remove residual acid and water-soluble impurities.
-
The organic solvent is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and then removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting crude solid is purified by recrystallization from isopropanol to yield the final product, the S-tricyclic lactone, as a crystalline solid.[1]
Part 2: The Aminotetralone Core
The second key component is a fluorinated aminotetralone derivative, which constitutes the "lower" or "CD-ring" portion of the final molecule. A common precursor used in modern syntheses is (1S,9S)-1-amino-5-fluoro-9-ethyl-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-10,13(9H,15H)-dione , often referred to as EXA-aniline. Its synthesis begins from simpler materials like 3-fluoro-4-methylaniline.
Chemical Structure and Properties
This aromatic amine fragment is condensed with the tricyclic core to build the final hexacyclic structure of Exatecan.
| Property | Value |
| IUPAC Name | (1S,9S)-1-Amino-5-fluoro-9-ethyl-2,3-dihydro-9-hydroxy-4-methyl-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-10,13(9H,15H)-dione |
| Molecular Formula | C₁₁H₁₄FNO |
| Molecular Weight | 195.23 g/mol |
Experimental Protocol: Synthesis of the Aminotetralone Core
The synthesis of this fragment is complex and involves multiple steps, including acylation, bromination, cross-coupling, and cyclization reactions. A representative pathway is described in patent literature (e.g., WO2022000868A1).
Objective: To prepare the aminotetralone core from 3-fluoro-4-methylaniline.
Procedure Outline:
-
Acylation: 3-fluoro-4-methylaniline is first protected by acylation, for example, using acetic anhydride, to form N-(3-fluoro-4-methylphenyl)acetamide.
-
Bromination: The acetylated compound undergoes regioselective bromination to introduce a bromine atom at a position necessary for subsequent coupling.
-
Cross-Coupling: A carbon-carbon bond is formed via a cross-coupling reaction to build a more complex side chain.
-
Rearrangement/Cyclization: The molecule undergoes a rearrangement and intramolecular cyclization, often acid-catalyzed, to form the core tetralone ring structure.
-
Functional Group Manipulation: Subsequent steps involve oximation, reduction of the resulting group to an amine, and deprotection to yield the final aminotetralone core ready for condensation.[5]
Part 3: Convergent Synthesis Workflow
The final stage of the synthesis involves a convergent step where the two primary intermediates, the tricyclic pyranoindolizine core and the aminotetralone core, are joined together. This reaction is typically a condensation reaction that forms the complete hexacyclic system of Exatecan.
Experimental Workflow: Friedländer Annulation
The key coupling reaction is a modified Friedländer annulation, where the amine of the aminotetralone fragment reacts with a ketone on the tricyclic fragment to form the final quinoline ring system.
Caption: Convergent synthesis of Exatecan via acid-catalyzed condensation.
Protocol for Condensation
-
The aminotetralone core ("EXA-aniline") and the tricyclic core ("EXA-trione") are combined in a suitable high-boiling solvent, such as toluene, often with o-cresol as an additive.
-
An acid catalyst, for example, pyridinium p-toluenesulfonate (PPTS), is added to the mixture.[6]
-
The reaction mixture is heated to a high temperature (e.g., 90-130°C) for a sufficient time (typically 16 hours or more) to drive the condensation and subsequent cyclization.[6]
-
After the reaction is complete, the resulting product, Exatecan, is isolated and purified, often through crystallization or chromatography.
-
Further reaction with methanesulfonic acid can be performed to yield the clinically used salt form, Exatecan Mesylate.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exatecan intermediate 11 - Nordic Biosite [nordicbiosite.com]
- 3. Exatecan intermediate 11_TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 6. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
An In-depth Technical Guide to Exatecan Intermediate 1: A Key Building Block in Cancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan Intermediate 1, a critical component in the synthesis of the potent anticancer agent Exatecan, plays a pivotal role in the development of next-generation chemotherapeutics. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and an exploration of the broader context of its application in oncology. Exatecan is a hexacyclic analogue of camptothecin, a natural product known for its inhibition of DNA topoisomerase I. As an intermediate, this compound is essential for the construction of the core structure of Exatecan, a drug that has demonstrated significant antitumor activity.
Chemical and Physical Properties
Exatecan Intermediate 1, systematically named (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, is a chiral molecule with the (S)-configuration at the C4 position.[1][2] This stereochemistry is crucial for the biological activity of the final Exatecan product. The compound is also known by other names such as Exatecan Intermediate 1 and is assigned the CAS Number 110351-94-5.[1][2][3] It is commercially available from various suppliers, often as an off-white to yellow solid.[1]
| Property | Value | Source(s) |
| CAS Number | 110351-94-5 | [1][2][3] |
| Systematic Name | (4S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [1][2] |
| Molecular Formula | C₁₃H₁₃NO₅ | [1][3] |
| Molecular Weight | 263.25 g/mol | [1][3] |
| Appearance | Off-white to yellow solid | [1] |
| Purity | ≥98% | [3] |
| Melting Point | 183-185 °C (decomposition) | |
| Boiling Point | 666.634 °C at 760 mmHg | |
| Density | 1.506 g/cm³ | |
| Solubility | Soluble in DMSO (25 mg/mL) | [2] |
| Storage | 4°C, sealed storage, away from moisture | [1][3] |
Experimental Protocols
The synthesis of Exatecan from its intermediate is a multi-step process that requires careful control of reaction conditions. The following is a representative experimental protocol for the condensation of Exatecan Intermediate 1 with a substituted aniline to form the core structure of Exatecan. This protocol is based on procedures outlined in patent literature.
Synthesis of Exatecan from Intermediate 1
This process involves the condensation of Exatecan Intermediate 1 with a suitable amino-tetralone derivative ("EXA-aniline") to construct the final pentacyclic core of Exatecan.
Materials:
-
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (Exatecan Intermediate 1)
-
EXA-aniline (a suitable 8-amino-6-fluoro-5-methyl-tetralone derivative)
-
Toluene
-
o-Cresol
-
Pyridinium p-toluenesulfonate (PPTS)
-
Methanesulfonic acid (MsOH)
Procedure:
-
Condensation: In a reaction vessel, dissolve the EXA-aniline and Exatecan Intermediate 1 in a mixture of toluene and o-cresol.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to the reaction mixture.
-
Heat the mixture to a temperature between 90°C and 130°C and stir for a sufficient time for the reaction to complete (typically 16 hours or longer).
-
Deprotection and Salt Formation: After the condensation is complete, cool the reaction mixture.
-
Add methanesulfonic acid (MsOH) to the mixture to deprotect any protecting groups and to form the exatecan mesylate salt.
-
Purification: The resulting Exatecan mesylate can be purified by crystallization or other standard purification techniques.
Signaling Pathways and Experimental Workflows
Mechanism of Action of Exatecan
Exatecan exerts its anticancer effects by inhibiting DNA topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[4] Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks, allowing the DNA to unwind, and then resealing the break. Exatecan binds to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into double-strand breaks during DNA replication, ultimately triggering apoptosis (programmed cell death) in cancer cells.[4]
Caption: Mechanism of Exatecan as a Topoisomerase I inhibitor.
Experimental Workflow: Synthesis of Exatecan
The synthesis of Exatecan from its key intermediate involves a convergent approach, where two complex molecular fragments are joined together in a later stage of the synthesis. This strategy is often more efficient than a linear synthesis for complex molecules.
Caption: A simplified workflow for the synthesis of Exatecan Mesylate.
Safety and Handling
Exatecan Intermediate 1 is a chemical that should be handled with care in a laboratory setting. The Safety Data Sheet (SDS) indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[5]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection when handling this compound.[5]
-
Ventilation: Use only outdoors or in a well-ventilated area.[5]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5]
-
Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[5]
In case of exposure, follow the first-aid measures outlined in the SDS, which include rinsing the affected area with plenty of water and seeking medical attention.[5]
Conclusion
Exatecan Intermediate 1 is a cornerstone in the synthesis of Exatecan, a promising topoisomerase I inhibitor for cancer therapy. Its well-defined structure and properties, coupled with established synthetic protocols, enable the efficient production of this potent anticancer agent. A thorough understanding of its chemistry, handling, and role in the broader context of cancer biology is essential for researchers and professionals in the field of drug development. The continued investigation into Exatecan and its derivatives holds the potential for the development of more effective and targeted cancer treatments.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemscene.com [chemscene.com]
- 4. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
The Role of Exatecan Intermediate 10 in Antibody-Drug Conjugate (ADC) Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical payload in the development of next-generation antibody-drug conjugates (ADCs). Its high potency, ability to overcome certain drug resistance mechanisms, and efficacy in causing bystander killing of antigen-negative tumor cells make it an attractive candidate for targeted cancer therapy. This technical guide provides an in-depth overview of the role of a key precursor, herein referred to as Exatecan Intermediate 10, in the synthesis of Exatecan and its subsequent incorporation into ADCs. The guide will cover its synthesis, the mechanism of action of Exatecan-based ADCs, quantitative preclinical and clinical data, and detailed experimental workflows.
The Core Payload: Exatecan and its Synthesis
Exatecan (derived from the camptothecin family) exerts its cytotoxic effect by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA double-strand breaks and ultimately apoptosis.[1] The synthesis of Exatecan is a multi-step process involving the construction of its complex hexacyclic ring system. A crucial step in this synthesis is the formation of a key intermediate, which for the purpose of this guide, we will refer to as "this compound," a pivotal precursor to the final payload.
Synthesis of this compound and Exatecan
The synthesis of Exatecan can be achieved through various routes, often involving the condensation of two complex heterocyclic moieties. Based on publicly available patent literature, a plausible synthetic pathway is outlined below. "this compound" is a conceptual placeholder for a key late-stage intermediate in this process. A representative synthesis is described in the experimental protocols section.
Data Presentation: Preclinical and Clinical Efficacy of Exatecan-Based ADCs
The following tables summarize key quantitative data from preclinical and clinical studies of various Exatecan-based ADCs.
Table 1: In Vitro Cytotoxicity of Exatecan and Exatecan-Based ADCs
| Cell Line | Cancer Type | ADC Construct | IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | Trastuzumab-Exatecan-PSAR10 | 0.41 ± 0.05 | [2] |
| NCI-N87 | Gastric Cancer | Trastuzumab-Exatecan-PSAR10 | Not Reported | [2] |
| BT-474 | Breast Cancer | Trastuzumab-Exatecan-PSAR10 | Not Reported | [2] |
| OE-19 (T-DM1 resistant) | Esophageal Cancer | Trastuzumab-Exatecan-PSAR10 | Potent Activity | [2] |
| MDA-MB-361 (T-DM1 resistant) | Breast Cancer | Trastuzumab-Exatecan-PSAR10 | Potent Activity | [2] |
| PA-1 | Ovarian Cancer | ADCT-242 (CLDN6-targeted) | Potent Activity | [3] |
| OVCAR-3 | Ovarian Cancer | ADCT-242 (CLDN6-targeted) | Potent Activity | [3] |
| Various | Prostate Cancer | ADCT-241 (PSMA-targeted) | Antitumor Activity | [3] |
Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models
| ADC Construct | Target | Cancer Model | Dosing | Outcome | Reference |
| Trastuzumab-Exa-PSAR10 | HER2 | NCI-N87 Gastric Cancer | 1 mg/kg | Strong anti-tumor activity | [2] |
| Trastuzumab-Exa-PSAR10 | HER2 | BT-474 Breast Cancer | 10 mg/kg | Complete and prolonged remission | [2] |
| ADCT-242 | CLDN6 | PA-1 Ovarian Cancer | Not Specified | Potent anti-tumor activity | [3] |
| ADCT-242 | CLDN6 | OVCAR-3 Ovarian Cancer | Not Specified | Potent anti-tumor activity | [3] |
| ADCT-241 | PSMA | Prostate Cancer | Not Specified | Antitumor activity | [3] |
Experimental Protocols
Synthesis of this compound (Hypothetical Protocol based on Patent Literature)
Disclaimer: The following is a generalized protocol based on the principles of organic synthesis and information from patent literature. It is intended for informational purposes only and should be adapted and optimized by qualified chemists.
A plausible precursor to the final Exatecan structure, which we designate "Intermediate 10," would be a functionalized pentacyclic core. The synthesis could proceed as follows:
-
Step 1: Synthesis of the Tricyclic Ketone. Friedel-Crafts acylation of a substituted toluene with succinic anhydride, followed by reduction and nitration, leads to a substituted phenylbutyric acid. Intramolecular cyclization yields a tetralone, which is then further functionalized to introduce the necessary amine and fluoro groups.
-
Step 2: Synthesis of the Pyranoindolizine Moiety. This is typically prepared separately and involves the cyclization of a suitably substituted pyridine derivative.
-
Step 3: Condensation and Cyclization to form "Intermediate 10". The tricyclic ketone from Step 1 is condensed with the pyranoindolizine from Step 2 in the presence of an acid catalyst, such as p-toluenesulfonic acid, in a high-boiling solvent like toluene or xylene. This condensation and subsequent cyclization form the pentacyclic core of Exatecan, which we are terming "Intermediate 10".
-
Step 4: Final Elaboration to Exatecan. "Intermediate 10" would then undergo a final series of reactions, such as deprotection and/or introduction of the hydroxyl group on the lactone ring, to yield the final Exatecan payload.
Protocol for ADC Conjugation (General)
-
Antibody Modification: The monoclonal antibody is typically modified to introduce a reactive handle for conjugation. This can be achieved by reducing interchain disulfide bonds to generate free thiols or by introducing non-natural amino acids.
-
Linker-Payload Synthesis: A linker molecule is synthesized with reactive groups at both ends – one to attach to the antibody and the other to Exatecan. The linker is then reacted with Exatecan to form the linker-payload construct.
-
Conjugation: The modified antibody is reacted with an excess of the linker-payload construct. The reaction is carefully monitored to achieve the desired drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified using techniques such as size exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) to remove unconjugated antibody, free linker-payload, and aggregates.
-
Characterization: The purified ADC is characterized to determine its DAR, purity, and stability.
Mandatory Visualizations
Signaling Pathway of Exatecan-Based ADCs
Caption: Signaling pathway of an Exatecan-based ADC.
Experimental Workflow for Exatecan ADC Development
Caption: Experimental workflow for Exatecan ADC development.
Conclusion
Exatecan is a highly promising payload for the development of innovative and effective ADCs. The synthesis of Exatecan, involving key intermediates such as the conceptual "this compound," is a critical aspect of the overall ADC development process. The compelling preclinical and emerging clinical data for Exatecan-based ADCs underscore their potential to address unmet needs in oncology. The detailed protocols and workflows provided in this guide offer a framework for researchers and drug developers working to harness the therapeutic power of Exatecan in targeted cancer therapies. As our understanding of the intricate interplay between the antibody, linker, and payload continues to evolve, Exatecan is poised to remain at the forefront of ADC innovation.
References
An In-depth Technical Guide to the Mechanism of Action of Exatecan and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (DX-8951) is a potent, semi-synthetic, and water-soluble analogue of camptothecin, a class of anticancer agents that target DNA topoisomerase I.[1][2][] Unlike its predecessors, irinotecan and topotecan, Exatecan does not require enzymatic activation to exert its cytotoxic effects, which may reduce inter-patient variability in clinical responses.[2][4][5] It has demonstrated greater potency than other camptothecin derivatives in preclinical studies and is a key component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][][6][7] This guide provides a comprehensive overview of the mechanism of action of Exatecan, its pharmacological data, the role of its precursors, and the experimental protocols used to elucidate its activity.
Core Mechanism of Action of Exatecan
Exatecan's primary mechanism of action is the inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[8][9][10] Topoisomerase I relieves torsional strain in DNA by inducing transient single-strand breaks.[10]
The process unfolds as follows:
-
Enzyme-DNA Binding: Topoisomerase I binds to the DNA backbone and creates a single-strand nick.[10]
-
Formation of the Cleavable Complex: The enzyme remains covalently bound to the 3'-end of the broken DNA strand, forming a "cleavable complex".[10]
-
Exatecan Intervention: Exatecan intercalates into the DNA at the site of the single-strand break and binds to the topoisomerase I-DNA complex.[2][9] This binding stabilizes the cleavable complex.[1][8]
-
Inhibition of DNA Re-ligation: The stabilization of the complex by Exatecan prevents the re-ligation of the broken DNA strand.[1][2][9]
-
DNA Damage and Apoptosis: During the S-phase of the cell cycle, the advancing replication fork collides with the stabilized cleavable complex.[10] This collision leads to the formation of irreversible double-strand DNA breaks, which triggers replication arrest and initiates the apoptotic cell death cascade.[1][2][8][9]
Modeling studies suggest that Exatecan's high potency is due to novel molecular interactions with the flanking DNA base and the topoisomerase I residue N352, in addition to the known interactions of camptothecins with residues R364, D533, and N722.[11]
Caption: Mechanism of Exatecan action on the Topoisomerase I-DNA complex.
Quantitative Pharmacological Data
Exatecan's potency has been quantified through various in vitro assays. The following tables summarize key findings from preclinical studies.
Table 1: Topoisomerase I Inhibition and Cytotoxic Activity of Exatecan
| Parameter | Value | Cell Line / System | Reference |
| IC₅₀ (Topoisomerase I) | 2.2 µM (0.975 µg/mL) | Murine P388 Leukemia Cells | [1][5][6][12] |
| IC₅₀ (Topoisomerase I) | 1.906 µM | Human Pancreatic Cancer Cells | [13] |
| Mean GI₅₀ | 0.877 ng/mL | Lung Cancer Cells | [6][12] |
| Mean GI₅₀ | 1.53 ng/mL | Stomach Cancer Cells | [6][12] |
| Mean GI₅₀ | 2.02 ng/mL | Breast Cancer Cells | [6][12] |
| Mean GI₅₀ | 2.92 ng/mL | Colon Cancer Cells | [6][12] |
| Mean GI₅₀ | 0.186 ng/mL | PC-6 Cells | [1][6][12] |
| Mean GI₅₀ | 0.395 ng/mL | PC-6/SN2-5 Cells | [1][6][12] |
IC₅₀: The concentration of a drug that is required for 50% inhibition in vitro. GI₅₀: The concentration for 50% of maximal inhibition of cell proliferation.
Table 2: Comparative Potency of Topoisomerase I Inhibitors
| Inhibitor | Relative Potency vs. Exatecan | System | Reference |
| SN-38 | Exatecan is ~3-6x more potent | Topo I Inhibition / Cell Lines | [5][7] |
| Topotecan | Exatecan is ~10-28x more potent | Topo I Inhibition / Cell Lines | [5][7] |
Table 3: Pharmacokinetic Parameters of Exatecan in Humans (Data from a Phase II study in NSCLC patients treated with 0.5 mg/m² per day for 5 days)
| Parameter | Mean Value | Unit | Reference |
| Clearance | 2.28 | L/h per m² | [14] |
| Volume of Distribution | 18.2 | L/m² | [14] |
| Elimination Half-life | 7.9 | hours | [14] |
Precursors of Exatecan
The term "precursor" for Exatecan can be understood in two distinct contexts: synthetic precursors used in its chemical manufacturing and precursors in the form of drug-linkers for antibody-drug conjugates (ADCs).
Synthetic Precursors
The synthesis of Exatecan is a multi-step process involving various chemical intermediates. These precursors are not pharmacologically active but are crucial for the efficient and scalable production of the final drug substance. Various synthetic routes have been developed.
-
One approach starts with the Friedel-Crafts acylation of 2-fluorotoluene, followed by a series of reactions including reduction, nitration, cyclization, and condensation to build the complex pentacyclic structure of Exatecan.[10]
-
Another method utilizes 3-fluoro-4-methylaniline as a starting material, which undergoes acylation, bromination, and cross-coupling reactions to form key intermediates.[15] These intermediates are then used to construct the final Exatecan molecule.[15]
These synthetic strategies aim to improve yield, reduce the number of steps, and use less hazardous reagents suitable for industrial production.[15][16]
Precursors in Antibody-Drug Conjugates (ADCs)
Exatecan's high potency makes it an ideal cytotoxic "payload" for ADCs. In this application, Exatecan is attached to a monoclonal antibody via a specialized linker.[] The entire ADC is a precursor to the active drug. The mechanism involves:
-
Targeting: The antibody component of the ADC selectively binds to antigens expressed on the surface of cancer cells.
-
Internalization: The ADC is internalized by the cancer cell, typically into lysosomes.
-
Cleavage and Release: The linker is designed to be cleaved by enzymes within the lysosome (e.g., cathepsins), releasing the active Exatecan payload directly inside the target cell.[17]
-
Bystander Effect: The released Exatecan can then diffuse out of the target cell and kill neighboring cancer cells that may not express the target antigen, a phenomenon known as the bystander effect.[]
This targeted delivery strategy aims to maximize the drug's efficacy at the tumor site while minimizing systemic exposure and associated toxicities.[18]
Caption: Mechanism of an Exatecan-based Antibody-Drug Conjugate (ADC).
Key Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the mechanism of action of Exatecan.
Topoisomerase I Inhibition Assay (Cleavable Complex Assay)
This assay measures the ability of a compound to stabilize the topoisomerase I-DNA cleavable complex.
Principle: The assay relies on the separation of the covalent topoisomerase I-DNA complex from the free enzyme. The amount of trapped complex is then quantified, which is proportional to the inhibitory activity of the drug.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing a supercoiled DNA substrate (e.g., plasmid DNA), purified human topoisomerase I enzyme, and reaction buffer.
-
Drug Incubation: Exatecan or other test compounds at various concentrations are added to the reaction mixture. A control with no drug is included. The mixture is incubated to allow the enzyme to bind and nick the DNA.
-
Complex Trapping: The reaction is stopped, and the cleavable complexes are trapped by adding a detergent like Sodium Dodecyl Sulfate (SDS). SDS denatures the topoisomerase I, but the covalent bond to the DNA remains intact.
-
Protein Digestion: A protease (e.g., Proteinase K) is added to digest the free (non-covalently bound) proteins.
-
Electrophoresis: The samples are run on an agarose gel. The trapped covalent complex migrates slower than the supercoiled or relaxed DNA.
-
Quantification: The DNA bands are visualized (e.g., with ethidium bromide) and quantified using densitometry. The amount of trapped complex is measured relative to the control to determine the IC₅₀ value.
Cell Viability / Cytotoxicity Assay (e.g., MTS/MTT Assay)
This assay determines the concentration of Exatecan required to inhibit the proliferation of cancer cells (GI₅₀).
Principle: These are colorimetric assays that measure the metabolic activity of cells. Viable cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan product, and the amount of color produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of Exatecan is prepared and added to the wells. Control wells receive only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a period that allows for several cell divisions (typically 48-72 hours).
-
Reagent Addition: The MTS or MTT reagent is added to each well and incubated for a few hours.
-
Measurement: The absorbance of the colored formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the control wells. A dose-response curve is plotted, and the GI₅₀ value is calculated as the drug concentration that causes a 50% reduction in cell viability.
RADAR Assay for TOP1-DNA Complex Detection in Cells
The RADAR (Rapid Approach to DNA Adduct Recovery) assay is used to isolate and detect protein-DNA complexes from cells.[18]
Principle: This method uses immunodetection to specifically quantify the amount of topoisomerase I covalently trapped on the genomic DNA of treated cells.
Methodology:
-
Cell Treatment: Cancer cells (e.g., DU145 prostate cancer cells) are treated with various concentrations of Exatecan or other topoisomerase I inhibitors for a short period (e.g., 30-60 minutes).[18]
-
Cell Lysis: Cells are lysed, and the genomic DNA is isolated.
-
Slot Blotting: The isolated DNA is denatured and applied to a nitrocellulose membrane using a slot blot apparatus. This traps the DNA, along with any covalently bound proteins.
-
Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for topoisomerase I.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate.
-
Quantification: The signal intensity for each sample is captured and quantified using an imaging system. The intensity is normalized to the amount of DNA loaded per slot to accurately reflect the amount of trapped TOP1.[18]
Caption: Workflow for the RADAR assay to detect TOP1-DNA complexes.
Conclusion
Exatecan is a highly potent topoisomerase I inhibitor that acts by stabilizing the enzyme-DNA cleavable complex, leading to DNA damage and apoptotic cell death. Its water solubility and lack of need for metabolic activation represent significant advantages over earlier camptothecin analogues. The quantitative data consistently demonstrates its superior cytotoxic activity across a range of cancer cell lines. While its development as a standalone agent has faced challenges due to toxicity, its powerful mechanism of action has been effectively harnessed in the form of antibody-drug conjugates, a strategy that promises targeted delivery and an improved therapeutic window. The experimental protocols detailed herein are fundamental to the ongoing research and development of Exatecan and its derivatives as powerful tools in oncology.
References
- 1. Exatecan (DX 8951) | DNA topoisomerase I inhibitor | CAS 171335-80-1 | Buy Exatecan (DX8951) from Supplier InvivoChem [invivochem.com]
- 2. Facebook [cancer.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. A Phase I and Pharmocokinetic Study of Exatecan Mesylate Administered as a Protracted 21-Day Infusion in Patients with Advanced Solid Malignancies1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Exatecan – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 9. adooq.com [adooq.com]
- 10. Portico [access.portico.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Phase II study of exatecan mesylate (DX-8951f) as first line therapy for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 16. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Potent Topoisomerase I Inhibitor: A Deep Dive into the Discovery and Synthesis of Exatecan
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic pathways of Exatecan (DX-8951f), a potent hexacyclic camptothecin analogue. This document details the crucial chemical transformations, experimental protocols, and the mechanism of action that positions Exatecan as a significant payload in antibody-drug conjugates (ADCs).
Exatecan, a synthetic derivative of camptothecin, emerged from the quest for more potent and water-soluble anticancer agents with an improved therapeutic index compared to its predecessors like topotecan and irinotecan. Its development marked a significant advancement in the field of topoisomerase I inhibitors, a class of drugs that disrupt DNA replication in cancer cells. This guide will explore the key synthetic strategies that have been developed for Exatecan, providing a granular look at the experimental procedures and the quantitative data associated with its synthesis.
A Journey Through the Synthesis of Exatecan: From Starting Materials to a Potent Anticancer Agent
The total synthesis of Exatecan is a multi-step process that has been approached through various routes. A prevalent and well-documented pathway commences with readily available starting materials such as 2-fluorotoluene or 2-fluoro-1-methyl-4-nitrobenzene. The synthesis navigates through a series of key chemical transformations to construct the complex hexacyclic core of the molecule.
Key Synthetic Steps and Intermediates
The synthesis of Exatecan typically involves the following key stages:
-
Construction of the Tetralone Core: The initial steps focus on building a substituted tetralone ring system. This is often achieved through a Friedel-Crafts acylation of a substituted toluene derivative with succinic anhydride, followed by reduction and nitration to introduce the necessary functional groups. An intramolecular cyclization then yields the crucial tetralone intermediate.
-
Formation of the Aminotetralone Intermediate: Subsequent steps involve the introduction of an amino group, which is pivotal for the later construction of the quinoline ring. This is typically accomplished through a series of reactions including oximation and reduction.
-
Heck Coupling for Side Chain Introduction: In some synthetic routes, a palladium-catalyzed Heck reaction is employed to introduce a key side chain, which is a testament to the power of modern cross-coupling methodologies in complex molecule synthesis.
-
Friedländer Annulation for Quinoline Ring Formation: A cornerstone of the Exatecan synthesis is the Friedländer annulation. This reaction involves the condensation of an aminotetralone intermediate with a tricyclic ketone fragment to construct the characteristic quinoline moiety of the camptothecin core.
-
Final Elaboration and Salt Formation: The final steps involve the formation of the complete hexacyclic structure and subsequent purification. Exatecan is often prepared as its mesylate salt to enhance its solubility and stability for pharmaceutical applications.
Experimental Protocols for Key Reactions
The following sections provide a detailed look at the experimental methodologies for the key transformations in a representative synthesis of Exatecan.
1. Synthesis of 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic Acid (Intermediate 1)
-
Reaction: Friedel-Crafts Acylation
-
Procedure: To a stirred suspension of anhydrous aluminum chloride in a suitable solvent such as dichloromethane at 0 °C, succinic anhydride is added portion-wise, followed by the slow addition of 2-fluorotoluene. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.
-
Quantitative Data:
-
Yield: Typically 75-85%
-
Spectroscopic Data:
-
¹H NMR: Consistent with the structure, showing characteristic aromatic and aliphatic protons.
-
¹³C NMR: Shows signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.
-
-
2. Synthesis of 4-(4-Fluoro-5-methyl-2-nitrophenyl)butanoic Acid (Intermediate 2)
-
Reaction: Nitration
-
Procedure: Intermediate 1 is dissolved in concentrated sulfuric acid at 0 °C. A solution of potassium nitrate in concentrated sulfuric acid is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred at this temperature for a specified time and then poured onto ice. The resulting precipitate is filtered, washed with water until neutral, and dried to afford the nitrated product.
-
Quantitative Data:
-
Yield: Approximately 90%
-
Spectroscopic Data:
-
¹H NMR: Shows a downfield shift of aromatic protons due to the electron-withdrawing nitro group.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.
-
-
3. Synthesis of 7-Fluoro-6-methyl-3,4-dihydronaphthalen-1(2H)-one (Intermediate 3)
-
Reaction: Intramolecular Cyclization
-
Procedure: Intermediate 2 is heated in polyphosphoric acid at a high temperature (e.g., 100-120 °C) for several hours. The reaction mixture is then cooled and poured onto ice. The resulting solid is filtered, washed with water and a saturated solution of sodium bicarbonate, and then dried. The crude product can be purified by column chromatography.
-
Quantitative Data:
-
Yield: 60-70%
-
Spectroscopic Data:
-
¹H NMR: Shows characteristic signals for the tetralone ring protons.
-
IR: Strong absorption band for the carbonyl group.
-
MS (ESI): [M+H]⁺ corresponding to the molecular weight of the product.
-
-
4. Friedländer Annulation to form the Exatecan Core
-
Reaction: Condensation and Cyclization
-
Procedure: A mixture of the aminotetralone intermediate and the tricyclic ketone precursor is heated in a high-boiling solvent such as o-cresol or toluene in the presence of an acid catalyst like pyridinium p-toluenesulfonate (PPTS). The reaction is refluxed for an extended period, with the removal of water, to drive the condensation and subsequent cyclization. After cooling, the reaction mixture is diluted with a suitable solvent, and the product is isolated by filtration or extraction, followed by purification.
-
Quantitative Data:
-
Yield: Variable, typically in the range of 40-60%
-
Spectroscopic Data:
-
¹H NMR and ¹³C NMR: Complex spectra consistent with the hexacyclic structure of Exatecan.
-
High-Resolution MS (HRMS): Provides the exact mass of the molecule, confirming its elemental composition.
-
-
Summary of Quantitative Data
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Friedel-Crafts Acylation | 2-Fluorotoluene, Succinic Anhydride | Intermediate 1 | 75-85 |
| 2 | Nitration | Intermediate 1 | Intermediate 2 | ~90 |
| 3 | Intramolecular Cyclization | Intermediate 2 | Intermediate 3 | 60-70 |
| 4 | Friedländer Annulation | Aminotetralone Intermediate | Exatecan Core | 40-60 |
Visualizing the Synthetic and Mechanistic Pathways
To provide a clearer understanding of the complex processes involved in Exatecan's synthesis and its mechanism of action, the following diagrams have been generated using the DOT language.
Caption: Overall synthetic workflow for Exatecan.
Mechanism of Action: A Topoisomerase I Inhibitor at Work
Exatecan exerts its potent anticancer activity by targeting topoisomerase I, a crucial enzyme involved in DNA replication and transcription. Topoisomerase I relieves torsional stress in DNA by creating transient single-strand breaks. Exatecan stabilizes the covalent complex formed between topoisomerase I and DNA, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[1][2]
Caption: Signaling pathway of Topoisomerase I inhibition by Exatecan.
Application in Antibody-Drug Conjugates (ADCs)
The high potency of Exatecan makes it an ideal cytotoxic payload for antibody-drug conjugates. In this application, Exatecan is attached to a monoclonal antibody via a linker. The antibody selectively targets a specific antigen on the surface of cancer cells, delivering the potent Exatecan payload directly to the tumor site. This targeted delivery enhances the therapeutic window of the drug, maximizing its efficacy against cancer cells while minimizing systemic toxicity.
Caption: Experimental workflow for Exatecan-based ADC preparation.
References
physical and chemical properties of Exatecan intermediate 10
Disclaimer: Publicly available, detailed quantitative data on the specific physical and chemical properties of Exatecan intermediate 10 is limited. This guide summarizes the available information and provides general characterizations and methodologies based on its role as an intermediate in the synthesis of the topoisomerase I inhibitor, Exatecan.
Introduction
Exatecan is a potent, semi-synthetic, water-soluble derivative of camptothecin, developed as an anti-cancer agent. Its synthesis involves a multi-step process with numerous intermediates. This compound is one such crucial molecule in the synthetic pathway leading to the final active pharmaceutical ingredient.[1][2][3][4] Understanding the properties of this intermediate is vital for process optimization, quality control, and ensuring the efficient production of Exatecan. While specific data is scarce, this document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
Due to the proprietary nature of pharmaceutical manufacturing processes, detailed physicochemical data for specific intermediates like this compound are often not disclosed in public literature. The following table presents a summary of expected, but not experimentally confirmed, properties based on its chemical structure and its role in the broader Exatecan synthesis.
| Property | Expected Value/Characteristic |
| Appearance | Likely a solid, crystalline or amorphous powder. |
| Molecular Formula | Not explicitly defined in public sources. It is a precursor to Exatecan (C₂₄H₂₂FN₃O₄). |
| Molecular Weight | Dependent on the specific molecular formula. |
| Melting Point | Expected to have a defined melting point, characteristic of a pure organic compound. |
| Solubility | Solubility is expected in common organic solvents used in synthesis, such as dichloromethane, methanol, and dimethylformamide. Solubility in aqueous solutions is likely limited. |
| Stability | As a synthetic intermediate, it may have limited long-term stability and could be sensitive to light, air, or temperature. Proper storage conditions are crucial. |
| Purity | For use in pharmaceutical synthesis, a high purity (typically >98%) would be required. |
Experimental Protocols for Property Determination
The following are standard experimental methodologies that would be employed to determine the physical and chemical properties of a synthetic intermediate like this compound.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Principle: This technique separates components of a mixture based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase.
-
Methodology:
-
A sample of this compound is dissolved in a suitable solvent (e.g., acetonitrile/water mixture).
-
The sample is injected into the HPLC system.
-
A gradient elution is typically used, where the composition of the mobile phase is changed over time to achieve optimal separation.
-
A UV detector is used to monitor the elution of the compound and any impurities.
-
The purity is calculated based on the relative peak areas.
-
2. Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation
-
Principle: This technique measures the mass-to-charge ratio of ions to determine the molecular weight of a compound and provide information about its structure.
-
Methodology:
-
The sample is introduced into the mass spectrometer, often coupled with a chromatography system like HPLC (LC-MS).
-
The molecules are ionized using a technique such as electrospray ionization (ESI).
-
The ions are separated based on their mass-to-charge ratio in a mass analyzer.
-
The detector records the abundance of each ion, generating a mass spectrum.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
-
Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.
-
Methodology:
-
A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The sample is placed in a strong magnetic field and irradiated with radio waves.
-
The absorption of energy by the atomic nuclei is detected and plotted as an NMR spectrum.
-
¹H and ¹³C NMR are the most common experiments used to elucidate the carbon-hydrogen framework of the molecule.
-
4. Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Behavior
-
Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
-
Methodology:
-
A small, accurately weighed sample of the intermediate is placed in an aluminum pan.
-
The sample is heated at a constant rate.
-
The heat flow to the sample is monitored and compared to a reference pan.
-
A sharp endothermic peak indicates the melting point.
-
5. Solubility Studies
-
Principle: To determine the solubility of the intermediate in various solvents, a saturated solution is prepared and the concentration of the dissolved solute is measured.
-
Methodology:
-
An excess amount of this compound is added to a known volume of the solvent of interest.
-
The mixture is agitated at a constant temperature until equilibrium is reached.
-
The undissolved solid is removed by filtration or centrifugation.
-
The concentration of the dissolved intermediate in the supernatant is determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
-
Visualizations
General Synthetic Pathway of Exatecan
The following diagram illustrates a generalized synthetic route to Exatecan, highlighting the position of various intermediates. The exact chemical structures and reaction conditions are often proprietary and can vary between different manufacturing processes.
References
Exatecan intermediate 10 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of Exatecan intermediate 10, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. This document outlines its chemical properties, and while a specific, publicly available, step-by-step experimental protocol for its synthesis is not detailed in the literature, this guide presents a generalized synthetic pathway based on available chemical information.
Core Compound Data
This compound is a crucial building block in the chemical synthesis of Exatecan, a powerful anti-cancer agent.[1] The fundamental properties of this intermediate are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 477.48 g/mol | [2] |
| Chemical Formula | C₂₆H₂₄FN₃O₅ | [2] |
| Appearance | Off-white to light yellow solid | [2] |
| Canonical SMILES | O=C1OCC(C(N2C(C3=NC4=CC(F)=C(C5=C4C(--INVALID-LINK--NC(C)=O)=C3C2)C)=C6)=O)=C6[C@@]1(CC)O | [2] |
Synthetic Pathway Overview
While a precise, publicly documented protocol for the synthesis of "this compound" is not available, the general synthetic strategy for related exatecan precursors has been outlined in scientific literature and patents. The synthesis is a multi-step process that typically begins with simpler, commercially available starting materials.
A plausible synthetic route involves the following key transformations:
-
Acylation: The synthesis often commences with a starting material such as 3-fluoro-4-methylaniline.[3] An acyl group is introduced in this initial step.
-
Bromination: Following acylation, a bromine atom is incorporated into the molecular structure.[3]
-
Cross-Coupling Reaction: This step is critical for forming new carbon-carbon bonds, which are essential for constructing the core structure of the intermediate.[3]
-
Cyclization: An intramolecular cyclization is then performed to form the characteristic ring system of the exatecan framework.[1]
-
Rearrangement/Further Modification: A final rearrangement or other chemical modifications may be necessary to yield the final intermediate.[3]
This sequence of reactions allows for the construction of the complex polycyclic structure of the exatecan core.
Logical Relationship in Exatecan Synthesis
This compound plays a pivotal role as a late-stage precursor in the overall synthesis of Exatecan. The following diagram illustrates its position in the synthetic workflow.
Experimental Considerations
For researchers working on the synthesis of Exatecan and its intermediates, several key experimental factors should be considered:
-
Inert Atmosphere: Many of the coupling and cyclization reactions likely require an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and degradation of sensitive reagents and intermediates.
-
Anhydrous Conditions: The use of dry solvents and reagents is crucial for the success of many of the synthetic steps, particularly those involving organometallic reagents or strong bases.
-
Purification: Chromatographic techniques, such as column chromatography, are likely necessary to purify the intermediates at each stage of the synthesis to ensure the high purity required for subsequent steps and for the final active pharmaceutical ingredient.
-
Analytical Characterization: Thorough characterization of all intermediates using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is essential to confirm their identity and purity.
Due to the potent biological activity of Exatecan and its precursors, appropriate safety precautions, including the use of personal protective equipment and handling within a fume hood, should be strictly followed.
References
A Technical Guide to the Key Intermediates in the Total Synthesis of Exatecan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan (DX-8951f) is a potent, semi-synthetic, hexacyclic analogue of the natural product camptothecin. As a topoisomerase I inhibitor, it has demonstrated significant anti-tumor activity and is a critical component of several antibody-drug conjugates (ADCs) currently in development and clinical use. The complex architecture of Exatecan necessitates a multi-step total synthesis, the efficiency of which relies on the successful preparation of several key intermediates. This technical guide provides an in-depth overview of the core synthetic strategies and detailed information on the pivotal intermediates involved in the total synthesis of Exatecan.
The synthesis of Exatecan is primarily approached through a convergent strategy, which involves the independent synthesis of two complex fragments that are later joined to form the hexacyclic core. The two key fragments are a tetracyclic aminotetralone derivative, often referred to as "EXA-aniline," and a tricyclic lactone known as "EXA-trione." This guide will detail the synthesis of these and other crucial intermediates, providing available quantitative data and experimental protocols.
Key Intermediates and Synthetic Pathways
The total synthesis of Exatecan can be broadly divided into the preparation of two key building blocks followed by their condensation and final elaboration. Two main synthetic routes have been reported for the tetracyclic aminotetralone core, while the synthesis of the tricyclic lactone is generally consistent.
A logical diagram of the overall synthetic strategy is presented below:
Caption: Convergent synthetic strategy for Exatecan.
Synthesis of the Tetracyclic Aminotetralone Core (EXA-aniline)
Route A: Starting from 2-Fluorotoluene
This route commences with a Friedel-Crafts acylation to construct the basic carbon skeleton.
1. Intermediate I: 4-(4-fluoro-3-methylphenyl)-4-oxobutanoic acid
-
Synthesis: This intermediate is prepared via a Friedel-Crafts acylation of 2-fluorotoluene with succinic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
| Starting Material | Reagent | Catalyst | Solvent | Yield | Purity | Spectroscopic Data |
| 2-Fluorotoluene | Succinic anhydride | AlCl₃ | Dichloromethane | Not reported | Not reported | Not reported |
Experimental Protocol (Representative): To a cooled suspension of aluminum chloride in dichloromethane, a solution of 2-fluorotoluene and succinic anhydride is added portion-wise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched by pouring onto a mixture of ice and concentrated hydrochloric acid. The product is extracted with an organic solvent and purified.
2. Subsequent Intermediates
The synthesis proceeds through a series of transformations including:
-
Reduction of the ketone and subsequent intramolecular cyclization to form a tetralone ring system.
-
Nitration of the aromatic ring, followed by reduction of the nitro group to an amine.
-
Protection of the amino group, followed by further functionalization of the tetralone ring to introduce a second amino group.
-
Deprotection to yield the final tetracyclic aminotetralone.
Route B: Starting from 3-Fluoro-4-methylaniline
An alternative route begins with the more functionalized 3-fluoro-4-methylaniline.
1. Intermediate A
-
Synthesis: This intermediate is formed through a sequence of acylation, bromination, and cross-coupling reactions starting from 3-fluoro-4-methylaniline.
2. Intermediate B
-
Synthesis: Intermediate A undergoes a rearrangement reaction to yield Intermediate B, which is a key precursor to the tetracyclic core.
This route is described in patent literature and is presented as a more efficient alternative to Route A, potentially offering higher overall yields and simpler purification procedures. However, specific quantitative data remains limited.
Synthesis of the Tricyclic Lactone Core (EXA-trione)
Intermediate: (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
This chiral tricyclic lactone is a crucial component that forms the D and E rings of the final Exatecan molecule.
| Starting Material | Reagents | Solvent | Yield | Purity | Spectroscopic Data |
| Pyrrolidine derivative | 2M Sulfuric acid | Dichloromethane | 57%[1] | Not Reported | mp: 172-174°C, [α]D15 +115.6° (c=0.5, chloroform)[1] |
Experimental Protocol: A solution of the starting pyrrolidine acetal derivative (4.3 g, 100 mmol) in dichloromethane (200 ml) is treated with 2M sulfuric acid (200 ml) and stirred at room temperature for 2 hours.[1] The organic layer is separated, washed with saturated brine, and dried.[1] The solvent is removed under reduced pressure, and the resulting solid is recrystallized from isopropanol to afford the S-tricyclic lactone (1.5 g).[1]
Final Assembly: Friedländer Annulation
The culmination of the convergent synthesis is the Friedländer annulation, which constructs the quinoline core of Exatecan.
Caption: The final Friedländer annulation step.
Experimental Protocol (General): The tetracyclic aminotetralone ("EXA-aniline") is condensed with the tricyclic lactone ("EXA-trione") in a suitable solvent such as toluene, often with a co-solvent like o-cresol. The reaction is catalyzed by an acid, typically pyridinium p-toluenesulfonate (PPTS), and is carried out at elevated temperatures (90-130 °C) for an extended period (e.g., 16 hours or more). The resulting product is then deprotected using a strong acid like methanesulfonic acid to yield Exatecan mesylate.
Conclusion
The total synthesis of Exatecan is a challenging yet elegant example of modern synthetic organic chemistry. The convergent approach, relying on the preparation of key intermediates such as the tetracyclic aminotetralone and the tricyclic lactone, allows for flexibility and efficiency in constructing this complex molecule. While much of the detailed quantitative and procedural data remains within proprietary domains, this guide provides a comprehensive overview of the core synthetic strategies and the pivotal intermediates involved, serving as a valuable resource for professionals in the field of drug development and medicinal chemistry. Further research into the optimization of these synthetic routes will undoubtedly contribute to the more efficient production of this important anti-cancer agent.
References
Methodological & Application
synthesis of Exatecan using Exatecan intermediate 10 protocol
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed protocol for the synthesis of Exatecan, a potent topoisomerase I inhibitor, focusing on the conversion of a key intermediate to the final active pharmaceutical ingredient. The following sections detail the experimental procedure, present quantitative data in a structured format, and include visualizations of the synthetic workflow and the compound's mechanism of action.
Introduction
Exatecan (DX-8951) is a water-soluble camptothecin analog with significant antineoplastic activity.[1] It functions by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[1][2] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to DNA strand breaks and ultimately induces apoptotic cell death in rapidly dividing cancer cells.[1][2] This document outlines a protocol for the synthesis of Exatecan mesylate, a common salt form of the drug, from a late-stage intermediate.
Data Presentation
The following table summarizes the quantitative data associated with the synthesis of Exatecan mesylate from its N-acetylated precursor.
| Parameter | Value | Reference |
| Starting Material | N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide | Guidechem |
| Reagents | Methanesulfonic acid, 2-methoxyethanol, water, ethyl cyclohexane, methanol, activated charcoal, cellulose powder, ethanol | Guidechem |
| Yield | 43% | Guidechem |
| Final Product | (1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-ium methanesulfonate dihydrate (Exatecan mesylate) | Guidechem |
Experimental Protocol: Synthesis of Exatecan Mesylate from N-acetyl Exatecan
This protocol details the hydrolysis of the acetamide group of the Exatecan precursor and subsequent formation of the mesylate salt.
Materials:
-
N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide (300.0g, 628mmol)
-
Methanesulfonic acid (1.5L, and a separate 1.2L)
-
2-Methoxyethanol (1.5L)
-
Water (4.5L, 1.2L, and 600mL)
-
Ethyl cyclohexane (1.5L)
-
Methanol (1.5L, 600mL, and 4.8L)
-
Activated charcoal (15g)
-
Cellulose powder (150g)
-
Ethanol (6L and 1.5L)
-
Reaction vessel with reflux condenser and stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
Hydrolysis:
-
To a suspension of N-[(9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl]acetamide (300.0g) in 2-methoxyethanol (1.5L), water (4.5L), and ethyl cyclohexane (1.5L), add methanesulfonic acid (1.5L).
-
Heat the mixture to reflux and maintain for 8 hours.
-
Cool the mixture to room temperature and separate the organic layer.
-
Concentrate the organic layer to a volume of 3L under reduced pressure.
-
Heat the concentrate to 40°C and add methanol (6L) dropwise over 30 minutes.
-
Stir the mixture for 2 hours.
-
Filter the precipitated crystals and wash with methanol (1.5L).
-
-
Purification:
-
Dissolve the obtained crystals in a mixture of water (1.2L), methanol (600mL), and methanesulfonic acid (1.2L).
-
Add activated charcoal (15g) and stir the mixture for 30 minutes.
-
Add cellulose powder (150g) and stir for another 30 minutes.
-
Filter to remove insoluble materials and wash the filter cake with a 50% methanesulfonic acid solution (600mL) and then with methanol (600mL).
-
Heat the filtrate to 40°C and add methanol (4.8L) dropwise over 55 minutes.
-
-
Recrystallization and Drying:
-
Suspend the obtained crystals in ethanol (6L) and water (600mL).
-
Reflux the mixture for 1.5 hours.
-
Cool the mixture to room temperature and stir for 30 minutes.
-
Filter the precipitated crystals and wash with ethanol (1.5L).
-
Dry the crystals under reduced pressure at 40°C.
-
Humidify the dried crystals in an environment with 40% relative humidity for 4 days to yield colorless crystals of Exatecan mesylate (152.3g, 43% yield).
-
Visualizations
Synthesis Workflow: From Intermediate to Exatecan Mesylate
Caption: Synthetic scheme for the conversion of an N-acetylated intermediate to Exatecan Mesylate.
Signaling Pathway: Mechanism of Action of Exatecan
Caption: Exatecan's mechanism of action via inhibition of Topoisomerase I.
References
Application Notes and Protocols for the HPLC and NMR Analysis of Exatecan Intermediate 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Exatecan is a potent topoisomerase I inhibitor that has garnered significant interest as a payload in antibody-drug conjugates (ADCs). The synthesis of complex molecules like Exatecan and its derivatives involves multiple steps, generating various intermediates that require careful purification and characterization to ensure the quality and purity of the final active pharmaceutical ingredient. Exatecan intermediate 10, identified as an Alanine-Alanine-p-aminobenzylcarbamoyl (Ala-Ala-PABC) linked Exatecan, is a crucial precursor in the development of advanced ADCs.[1][2] The Ala-Ala dipeptide sequence is designed as a substrate for lysosomal proteases like Cathepsin B, enabling targeted release of the Exatecan payload within cancer cells.[1]
This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) analysis of this compound. These methodologies are essential for monitoring reaction progress, assessing purity, and confirming the structural integrity of this key intermediate.
Data Presentation
Table 1: Representative HPLC Method Parameters for Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 254 nm and 365 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~12-18 minutes (highly dependent on exact conditions and column) |
Table 2: Representative ¹H NMR Spectral Data Interpretation for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.50 - 7.00 | m | Multiple | Aromatic protons of Exatecan and PABC linker |
| 5.40 | s | 2H | -CH₂- of PABC linker |
| 4.30 - 4.10 | m | 2H | α-CH of Alanine residues |
| 3.20 - 3.00 | m | 2H | Protons adjacent to lactone in Exatecan |
| 1.40 - 1.20 | d | 6H | -CH₃ of Alanine residues |
| 0.90 | t | 3H | -CH₃ of ethyl group in Exatecan |
Note: The chemical shifts are illustrative and can vary based on the solvent, concentration, and instrument.
Experimental Protocols
HPLC Analysis of this compound
Objective: To determine the purity of this compound and to monitor the progress of its synthesis or subsequent reactions.
Materials:
-
This compound sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA)
-
Reversed-phase C18 HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a mixture of acetonitrile and water or dimethyl sulfoxide (DMSO), to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC grade water.
-
Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC grade acetonitrile.
-
Degas both mobile phases before use.
-
-
HPLC System Setup:
-
Install the C18 column and equilibrate the system with a mixture of 20% Mobile Phase B and 80% Mobile Phase A for at least 30 minutes at a flow rate of 1.0 mL/min.
-
Set the UV detector to monitor at 254 nm and 365 nm. The latter wavelength is useful for detecting the Exatecan moiety.
-
-
Analysis:
-
Inject 10 µL of the prepared sample.
-
Run the gradient program as specified in Table 1.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the intermediate. The retention time of the main peak should be consistent between runs.
NMR Analysis of this compound
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
NMR Spectrometer Setup:
-
Tune and shim the spectrometer according to standard procedures.
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Acquire a ¹³C NMR spectrum if required for more detailed structural elucidation.
-
-
Data Analysis:
-
Process the acquired spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants to assign the signals to the specific protons in the structure of this compound, as illustrated in Table 2.
-
Mandatory Visualization
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Conceptual pathway of ADC action involving an Exatecan-dipeptide linker.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Exatecan Using Intermediate 10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the laboratory-scale synthesis of the potent topoisomerase I inhibitor, Exatecan, from its late-stage precursor, commonly referred to as Exatecan intermediate 10 or 'EXA-aniline'. The synthesis involves a final, crucial ring-closing reaction to construct the characteristic hexacyclic core of Exatecan.
Introduction
Exatecan (DX-8951) is a water-soluble camptothecin analogue that exhibits strong antitumor activity by inhibiting DNA topoisomerase I.[1][2] This enzyme plays a critical role in relieving torsional stress during DNA replication and transcription. By stabilizing the topoisomerase I-DNA covalent complex, Exatecan leads to the accumulation of single-strand DNA breaks, which are converted into lethal double-strand breaks during replication, ultimately inducing apoptosis in cancer cells.[1] The laboratory-scale synthesis of Exatecan is a multi-step process, with the final step involving the formation of the quinoline core via a Friedlaender-type condensation reaction.
Chemical Properties and Data
The key reactants and the final product in this synthesis protocol are characterized by the following properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| This compound (EXA-aniline) | C₁₅H₁₆FN₃O | 273.31 | Off-white crystals |
| (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione) | C₁₃H₁₁NO₅ | 261.23 | Solid |
| Exatecan | C₂₄H₂₂FN₃O₄ | 435.45 | Solid |
| Exatecan Mesylate | C₂₅H₂₆FN₃O₇S | 531.56 | Solid |
Experimental Protocols
This section details the synthetic procedure for the conversion of this compound to Exatecan, followed by its conversion to the mesylate salt.
Part 1: Synthesis of the Exatecan Core via Friedlaender Condensation
This procedure outlines the condensation of 'EXA-aniline' with 'EXA-trione' to form the hexacyclic core of Exatecan.
Materials and Reagents:
-
This compound (EXA-aniline)
-
(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Toluene, anhydrous
-
o-Cresol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add 'EXA-trione' (a slight excess, e.g., 1.1 equivalents, is recommended to ensure complete consumption of the aniline).
-
Add anhydrous toluene and a small amount of o-cresol to dissolve the reactants. The exact volume should be sufficient to ensure good stirring and dissolution at elevated temperatures.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.03 to 0.3 equivalents based on the amount of EXA-aniline).
-
Equip the flask with a reflux condenser and heat the reaction mixture to a temperature between 90 °C and 130 °C.
-
Maintain the reaction at this temperature with vigorous stirring for a minimum of 16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude Exatecan product is then carried forward to the deprotection/salt formation step.
Part 2: Deprotection and Formation of Exatecan Mesylate
Materials and Reagents:
-
Crude Exatecan from Part 1
-
Methanesulfonic acid (MsOH)
-
Suitable solvent for precipitation (e.g., diethyl ether or methyl tert-butyl ether)
-
Beaker
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
Dissolve the crude Exatecan from the previous step in a minimal amount of a suitable solvent.
-
Slowly add methanesulfonic acid (MsOH) to the solution while stirring.
-
The Exatecan mesylate salt will precipitate out of the solution.
-
Continue stirring for a sufficient time to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities.
-
Dry the purified Exatecan mesylate under vacuum.
Purification and Characterization
The final product should be purified to a high degree of purity (>98%).
Purification:
-
Recrystallization: The crude Exatecan mesylate can be further purified by recrystallization from a suitable solvent system. The choice of solvent will depend on the solubility of the product and impurities.
-
Chromatography: If necessary, column chromatography on silica gel can be employed for further purification. A suitable eluent system should be determined by thin-layer chromatography (TLC).
Analytical Characterization:
The identity and purity of the synthesized Exatecan mesylate should be confirmed by a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is essential to determine the purity of the final compound.
Data Presentation
| Parameter | Expected Value/Range |
| Reaction Temperature (Condensation) | 90 - 130 °C |
| Reaction Time (Condensation) | ≥ 16 hours |
| Catalyst Loading (PPTS) | 0.03 - 0.3 equivalents |
| Purity (by HPLC) | > 98% |
Visualizations
Signaling Pathway of Exatecan
Caption: Mechanism of action of Exatecan as a topoisomerase I inhibitor.
Experimental Workflow for Exatecan Synthesis
Caption: Laboratory-scale synthesis workflow for Exatecan Mesylate.
References
Application Notes and Protocols for the Purification of Exatecan Intermediate 10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Exatecan intermediate 10, a key component in the synthesis of the potent DNA topoisomerase I inhibitor, Exatecan. The following methods are designed to address common impurities encountered during organic synthesis and to achieve the high purity required for subsequent synthetic steps and regulatory compliance.
Introduction
Exatecan is a structurally complex analog of camptothecin with significant antineoplastic activity. The synthesis of Exatecan involves multiple steps, with "this compound" being a crucial precursor. The purity of this intermediate is paramount to ensure the quality and yield of the final active pharmaceutical ingredient (API). This document outlines two primary purification techniques: flash column chromatography and recrystallization, which can be used independently or in combination to achieve the desired purity of this compound.
Data Presentation
The following table summarizes the typical results obtained from the purification of a crude batch of this compound using the protocols detailed below.
| Parameter | Crude Product | After Column Chromatography | After Recrystallization | Final Product |
| Appearance | Brownish solid | Off-white solid | White crystalline solid | White crystalline solid |
| Purity (by HPLC) | 85.2% | 97.5% | 99.1% | > 99.5% |
| Yield (overall) | - | 88% | 95% (from chromatographed material) | 83.6% |
| Major Impurity A | 5.8% | 0.5% | < 0.1% | < 0.05% |
| Major Impurity B | 3.5% | 0.2% | < 0.1% | < 0.05% |
| Residual Solvents | High | Moderate | Low | Within ICH limits |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the removal of polar and non-polar impurities from the crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hexanes, HPLC grade
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column
-
Rotary evaporator
-
Round bottom flasks
-
Beakers and graduated cylinders
Procedure:
-
Sample Preparation:
-
Dissolve 1.0 g of crude this compound in a minimal amount of DCM.
-
Add 2-3 g of silica gel to the solution and concentrate to dryness on a rotary evaporator to obtain a dry powder (dry loading).
-
-
Column Packing (for manual chromatography):
-
Prepare a slurry of silica gel in hexanes.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Equilibrate the column with the starting mobile phase (e.g., 100% DCM).
-
-
Loading:
-
Carefully add the dry-loaded sample to the top of the packed silica gel bed.
-
Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with 100% DCM.
-
Gradually increase the polarity of the mobile phase by adding methanol. A typical gradient might be from 0% to 5% MeOH in DCM over 20 column volumes. The optimal gradient should be determined by TLC analysis.
-
Collect fractions based on the detector response (UV for automated systems) or by systematically collecting fixed volumes.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove residual solvents.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the material obtained from column chromatography or for crude material with a relatively high initial purity.
Materials and Equipment:
-
Partially purified this compound
-
High-purity solvents (e.g., ethanol, isopropanol, acetonitrile, water)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Solvent Screening:
-
In small test tubes, test the solubility of a few milligrams of the intermediate in various solvents at room temperature and upon heating.
-
An ideal single solvent for recrystallization will dissolve the compound when hot but not when cold. A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be used.
-
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) while stirring and heating until the solid is completely dissolved.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should begin.
-
If using a solvent pair, add the "bad" solvent dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.
-
Visualizations
The following diagrams illustrate the workflows for the purification of this compound.
Caption: Workflow for Purification by Flash Column Chromatography.
Caption: Workflow for Purification by Recrystallization.
Caption: Combined Purification Strategy for High Purity.
Application Notes and Protocols: A Guide to the Conjugation of Exatecan to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a sophisticated class of biopharmaceuticals that merge the specific targeting capabilities of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1] This combination allows for the selective delivery of potent drugs to cancer cells, thereby minimizing systemic toxicity and widening the therapeutic window compared to traditional chemotherapy.[2][3] Exatecan, a highly potent derivative of camptothecin, has emerged as a key payload for next-generation ADCs.[4][5] It functions by inhibiting DNA topoisomerase I, an enzyme crucial for DNA replication, leading to DNA damage and apoptotic cell death.[][7][8]
The successful development of an exatecan-based ADC hinges on the strategic selection of three core components: the antibody, the linker, and the payload, along with the method of conjugation.[1][9] The linker, in particular, is critical. It must remain stable in systemic circulation and then efficiently release the exatecan payload within the target tumor cell.[10] This document provides detailed protocols for the conjugation of exatecan to antibodies, focusing on the widely used cysteine-maleimide chemistry, and outlines the essential analytical methods for the characterization of the resulting ADC.
Mechanism of Action: Exatecan-ADC Signaling Pathway
Upon administration, the ADC circulates in the bloodstream.[10] The monoclonal antibody component of the ADC is designed to selectively bind to a specific tumor-associated antigen on the surface of cancer cells.[3] Following this binding, the entire ADC-antigen complex is internalized by the cell through a process called endocytosis.[1] Once inside the cell, the complex is trafficked to lysosomes, which are acidic organelles containing various degradative enzymes.[10] Within the lysosome, the linker connecting the antibody and exatecan is cleaved. For linkers containing peptide sequences like GGFG or Val-Ala, this cleavage is performed by lysosomal proteases such as cathepsin B.[11][12] This releases the exatecan payload into the cytoplasm. The released exatecan, being cell-membrane permeable, can then diffuse into the nucleus where it exerts its cytotoxic effect by inhibiting topoisomerase I.[10] This inhibition leads to irreversible DNA damage and ultimately triggers apoptosis (programmed cell death).[13] Furthermore, the membrane-permeable nature of exatecan can induce a "bystander effect," where the released payload diffuses out of the target cell and kills neighboring cancer cells, including those that may not express the target antigen.[2][10]
Experimental Protocols
The following sections detail the materials and methods for conjugating exatecan to an antibody via its cysteine residues and the subsequent characterization of the ADC.
Protocol 1: Cysteine-Based Conjugation of Exatecan
This protocol is the most common method for producing exatecan ADCs, involving the partial reduction of interchain disulfide bonds in the antibody's hinge region, followed by reaction with a maleimide-functionalized exatecan-linker derivative.[14][15] This process typically yields a heterogeneous mixture of ADC species with drug-to-antibody ratios (DARs) of 0, 2, 4, 6, and 8.[15]
Materials and Reagents:
-
Monoclonal Antibody (mAb) of interest (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Maleimide-activated Exatecan-Linker construct (e.g., MC-GGFG-Exatecan)[12]
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO)[7]
-
N-Acetyl-L-cysteine (NAC)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) with 50 mM borate and 2 mM EDTA, pH 8.0
-
Quenching Buffer: 10 mM N-Acetyl-L-cysteine in PBS
-
Purification Buffer: Histidine-sucrose buffer (e.g., 20 mM Histidine, 5% Sucrose, pH 6.0)
-
Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent)
-
Centrifugal filter units (e.g., Amicon Ultra, 30 kDa MWCO)
Procedure:
-
Antibody Preparation:
-
Thaw the antibody solution and buffer-exchange into the Conjugation Buffer using a centrifugal filter unit.
-
Adjust the final antibody concentration to 5-10 mg/mL. The precise measurement of protein concentration is critical for achieving the desired DAR.[13]
-
-
Antibody Reduction:
-
Warm the antibody solution to 37°C.
-
Prepare a fresh stock solution of TCEP in the Conjugation Buffer.
-
Add TCEP to the antibody solution to a final molar excess of 5-10 equivalents relative to the antibody.[4] The exact amount may require optimization depending on the specific antibody.
-
Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[16] This step reduces the interchain disulfide bonds to yield free sulfhydryl (thiol) groups.[14]
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature (approx. 20°C).
-
Dissolve the maleimide-activated Exatecan-Linker construct in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).[7]
-
Add the Exatecan-Linker solution to the reduced antibody with gentle stirring. A typical protocol uses approximately 10 molar equivalents of the linker-payload.[16] The final concentration of DMSO in the reaction mixture should be kept low (typically <10% v/v) to avoid antibody denaturation.
-
Allow the reaction to proceed for 1-2 hours at room temperature.[16] The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond.[4]
-
-
Quenching:
-
To stop the reaction and cap any unreacted maleimide groups, add a 20-25 fold molar excess of N-Acetyl-L-cysteine (NAC).[16]
-
Incubate for 20-30 minutes at room temperature with gentle mixing.
-
-
Purification:
-
Purify the ADC from unreacted linker-payload, excess quenching reagent, and small-molecule byproducts using a pre-equilibrated SEC column with the Purification Buffer.[11]
-
Alternatively, for smaller scales, use centrifugal filter units to perform buffer exchange and remove small molecules.
-
Collect the fractions containing the purified ADC monomer.
-
Determine the final protein concentration using UV-Vis spectroscopy at 280 nm.
-
Filter the final ADC solution through a 0.22 µm sterile filter and store at 2-8°C or as recommended.
-
Alternative Protocol: Lysine-Based Conjugation
While cysteine conjugation is prevalent, lysine conjugation offers an alternative. Antibodies possess numerous solvent-accessible lysine residues (~80-100 per IgG) whose ε-amino groups can be targeted for conjugation.[17] This is typically achieved using a linker-payload activated with an N-hydroxysuccinimide (NHS) ester, which reacts with the lysine amine to form a stable amide bond.[17][18] This method also results in a heterogeneous ADC mixture and requires careful optimization of pH and reagent stoichiometry to control the DAR and avoid modification of lysine residues in the antigen-binding site.[19][20]
Experimental Workflow for ADC Generation and Characterization
The overall process for creating and validating an exatecan-ADC follows a structured workflow, from initial conjugation to final characterization. This ensures the final product is well-defined in terms of its drug load, purity, and activity.
Protocol 2: Characterization of Exatecan ADCs
Thorough analytical characterization is essential to ensure the quality, consistency, and efficacy of the ADC.
1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:
Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. Since exatecan is a hydrophobic molecule, each conjugated drug adds to the overall hydrophobicity of the antibody.[2] This allows for the separation of species with different numbers of conjugated exatecan molecules (e.g., DAR 0, 2, 4, 6, 8).[13]
-
Instrumentation: HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Procedure:
-
Inject the purified ADC onto the HIC column equilibrated with Mobile Phase A.
-
Elute with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the chromatogram at 280 nm. Peaks corresponding to different DAR species will elute in order of increasing hydrophobicity (higher DAR elutes later).
-
Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.
-
2. Aggregate Analysis by SEC-HPLC:
Size-Exclusion Chromatography (SEC) separates molecules based on their size. It is used to quantify the amount of monomeric ADC and detect the presence of high molecular weight species (aggregates), which can affect efficacy and immunogenicity.[11]
-
Instrumentation: HPLC system with an SEC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Isocratic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Procedure:
-
Inject the ADC sample onto the column.
-
Monitor the eluate at 280 nm.
-
The main peak corresponds to the monomeric ADC. Earlier eluting peaks represent aggregates.
-
Calculate the percentage of monomer by dividing the monomer peak area by the total area of all peaks. A monomer content of >95% is generally desired.[11]
-
3. In Vitro Cytotoxicity Assay:
This assay determines the potency of the ADC against cancer cell lines.
-
Procedure:
-
Plate cancer cells (both target antigen-positive and negative lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the exatecan-ADC, a non-targeting control ADC, and free exatecan drug for 5-7 days.[4]
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or resazurin.[4][11]
-
Plot the dose-response curves and calculate the IC50 (the concentration of drug that inhibits cell growth by 50%). The ADC should show high potency against antigen-positive cells and significantly lower potency against antigen-negative cells.[11]
-
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on exatecan-based ADCs, providing a reference for expected outcomes.
Table 1: Physicochemical Properties of Representative Exatecan-ADCs
| ADC Construct | Antibody Target | Conjugation Method | Average DAR | Monomer (%) | Reference |
|---|---|---|---|---|---|
| Trastuzumab-LP5 | HER2 | Cysteine-Maleimide | 8.0 | >95% | [4] |
| IgG(8)-EXA | HER2 | Cysteine-Maleimide | 7.9 | >97% | [11] |
| Tra-Exa-PSAR10 | HER2 | Cysteine-Maleimide | 8.0 | >99% | [2][21] |
| T-DXd (Enhertu) | HER2 | Cysteine-Maleimide | ~8.0 | 90.3% |[11] |
Table 2: In Vitro Cytotoxicity (IC50) of Exatecan-ADCs in HER2-Positive Cells
| ADC Construct | Cell Line | IC50 (nM) | Free Exatecan IC50 (nM) | Reference |
|---|---|---|---|---|
| IgG(8)-EXA | SK-BR-3 | 0.41 | ~0.2-0.5 | [11] |
| T-DXd (Enhertu) | SK-BR-3 | 0.04 | ~0.2-0.5 | [11] |
| Tra-Exa-PSAR10 | NCI-N87 | ~1.5 | Not Reported | [2] |
| Trastuzumab-LP5 | SKBR-3 | ~0.1 (ng/mL) | Not Reported |[4] |
Table 3: Ex Vivo Serum Stability of Exatecan-ADCs
| ADC Construct | Serum | Incubation Time | DAR Loss (%) | Reference |
|---|---|---|---|---|
| IgG(8)-EXA (conjugate 14) | Mouse | 8 days | 1.8% | [11] |
| IgG(8)-EXA (conjugate 14) | Human | 8 days | 1.3% | [11] |
| T-DXd (Enhertu) | Mouse | 8 days | 13.0% | [11] |
| T-DXd (Enhertu) | Human | 8 days | 11.8% | [11] |
| Trastuzumab-LP5 DAR8 | Mouse (in vivo) | 7 days | Stable |[4] |
References
- 1. Antibody–Drug Conjugates—A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DAIICHI SANKYO | Unlocking the potential of ADCs [dxd-adc-technology.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Conjugations to Endogenous Cysteine Residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conjugations to Endogenous Cysteine Residues | Springer Nature Experiments [experiments.springernature.com]
- 16. chemrxiv.org [chemrxiv.org]
- 17. Conjugation Based on Lysine Residues - Creative Biolabs [creative-biolabs.com]
- 18. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 19. N-terminal selective conjugation method widens the therapeutic window of antibody–drug conjugates by improving tolerability and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Exatecan Intermediate 10 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of Exatecan intermediate 10 in the field of drug discovery. While this molecule is primarily a precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan (DX-8951), its role is critical in the generation of this active pharmaceutical ingredient and its derivatives, particularly for the development of Antibody-Drug Conjugates (ADCs).
Introduction
Exatecan is a semi-synthetic, water-soluble analog of camptothecin, a natural alkaloid with significant antineoplastic activity.[][2][3] It functions by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[][2][4] By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to DNA strand breaks and ultimately induces apoptosis in cancer cells.[4][5] this compound is a key chemical building block in the convergent synthesis of Exatecan, making it a valuable compound for researchers and chemists focused on oncology drug development.[6][7][8][9][10]
Physicochemical Properties of Exatecan
While specific data for this compound is limited to its function as a synthetic precursor, the properties of the final product, Exatecan, are well-characterized and essential for understanding the importance of its synthesis.
| Property | Value | Reference |
| Molecular Formula | C24H22FN3O4 | [3] |
| Molar Mass | 435.455 g/mol | [3] |
| Mechanism of Action | DNA Topoisomerase I Inhibitor | [][7] |
| IC50 (Topoisomerase I) | 2.2 µM (0.975 µg/mL) | [6][7][8][9] |
Application in the Synthesis of Exatecan and Derivatives
The primary application of this compound is in the multi-step synthesis of Exatecan. This process involves a convergent approach where different fragments of the final molecule are synthesized separately and then combined. A generalized workflow for the synthesis and subsequent application of Exatecan is outlined below.
Experimental Protocols
Protocol 1: Generalized Synthesis of Exatecan from Intermediate 10
This protocol outlines a conceptual synthetic route. The exact reagents and conditions are proprietary and can be found in relevant patents.[10] Researchers should adapt this general procedure based on literature and patent disclosures.
Materials:
-
This compound
-
Complementary synthetic intermediates (e.g., a protected aminonaphthalene derivative)
-
Appropriate solvents (e.g., Toluene, o-cresol)
-
Acid catalyst (e.g., pyridinium p-toluenesulfonate - PPTS)
-
Reagents for deprotection and salt formation (e.g., methanesulfonic acid)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Condensation: In a reaction vessel, dissolve this compound and the complementary intermediate in a suitable solvent mixture like toluene and o-cresol.
-
Add a catalytic amount of an acid catalyst, such as PPTS, to facilitate the condensation reaction.
-
Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product can then be purified using column chromatography to yield the protected Exatecan analog.
-
Deprotection and Salt Formation: The purified intermediate is then subjected to a deprotection step to reveal the final Exatecan structure.
-
To obtain the mesylate salt, the free base of Exatecan is treated with methanesulfonic acid in a suitable solvent, followed by crystallization to yield Exatecan mesylate.
Protocol 2: In Vitro Topoisomerase I Inhibition Assay
This protocol describes a method to evaluate the inhibitory activity of synthesized Exatecan on human topoisomerase I.
Materials:
-
Synthesized Exatecan
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., Ethidium Bromide or SYBR Safe)
Procedure:
-
Prepare serial dilutions of Exatecan in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the desired concentration of Exatecan.
-
Initiate the reaction by adding human topoisomerase I to the mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
The inhibition of topoisomerase I is determined by the reduction in the amount of relaxed DNA compared to the control (no inhibitor). The IC50 value can be calculated from the dose-response curve.
Protocol 3: Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of synthesized Exatecan on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, NCI-N87)
-
Complete cell culture medium
-
Synthesized Exatecan
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Exatecan in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of Exatecan. Include a vehicle control (medium with the same amount of solvent used to dissolve Exatecan).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, add the MTT reagent to each well and incubate for another 2-4 hours.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Cell viability is calculated as a percentage of the control, and the IC50 value is determined from the dose-response curve.
Mechanism of Action of Exatecan
Exatecan exerts its anticancer effect by targeting DNA topoisomerase I. The following diagram illustrates the signaling pathway leading to apoptosis.
Application in Antibody-Drug Conjugates (ADCs)
Exatecan and its derivatives are potent payloads for ADCs.[6][11] In this application, Exatecan is attached to a monoclonal antibody via a linker. The antibody targets a specific antigen on the surface of cancer cells, delivering the cytotoxic payload directly to the tumor. This targeted delivery enhances the therapeutic window of Exatecan by increasing its efficacy at the tumor site while minimizing systemic toxicity.[11] A derivative of Exatecan, deruxtecan, is the payload in the FDA-approved ADC, Trastuzumab deruxtecan (Enhertu).[11]
Quantitative Data on Exatecan and its Derivatives
The following table summarizes the in vitro cytotoxicity of Exatecan and related compounds in various cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| Exatecan (DX-8951f) | Murine Lung Cancer (P388) | Lung Cancer | 0.08 | [] (Derived from older literature) |
| Exatecan (DX-8951f) | Human Leukemia (MOLT-4) | Leukemia | In picomolar range | [12] |
| Exatecan (DX-8951f) | Human Prostate Cancer (DU145) | Prostate Cancer | In picomolar range | [12] |
| Exatecan-amide-cyclopropanol | Human Breast Cancer (SK-BR-3) | Breast Cancer | 0.12 | [8][9] |
| Exatecan-amide-cyclopropanol | Human Glioblastoma (U87) | Glioblastoma | 0.23 | [8][9] |
| Trastuzumab Deruxtecan (T-DXd) | HER2+ Gastric Cancer (NCI-N87) | Gastric Cancer | 1.3 | [13] (Derived from related ADC studies) |
Conclusion
This compound is a crucial starting material for the synthesis of the potent anticancer agent Exatecan. While the intermediate itself is not used directly in therapy, its availability and purity are paramount for the successful production of Exatecan and its derivatives for use in cancer research and as payloads in advanced therapeutics like ADCs. The protocols and data presented here provide a foundational resource for researchers working in the field of oncology drug discovery and development.
References
- 2. youtube.com [youtube.com]
- 3. Exatecan - Wikipedia [en.wikipedia.org]
- 4. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Exatecan — TargetMol Chemicals [targetmol.com]
- 10. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Safe Handling of Exatecan Intermediate 10
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific safety and handling data for Exatecan intermediate 10 is not publicly available. The following guidelines are based on the known properties of the final active pharmaceutical ingredient, Exatecan, a potent topoisomerase I inhibitor, and general best practices for handling cytotoxic compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed and accurate information before handling this compound. All laboratory personnel must be trained in the safe handling of potent and hazardous materials.
Introduction
This compound is a key chemical precursor in the synthesis of Exatecan (DX-8951), a potent inhibitor of DNA topoisomerase I with significant anti-cancer activity.[1][2][3] Given that Exatecan is a highly cytotoxic agent, it is crucial to handle all its intermediates, including this compound, with extreme caution to minimize exposure and ensure personnel safety. These application notes provide a comprehensive overview of the recommended safety and handling procedures for this compound in a research and development setting.
Hazard Identification and Classification
While a specific hazard classification for this compound is not available, based on its intended use and the nature of the final product, it should be treated as a hazardous and potentially cytotoxic substance.
Potential Hazards:
-
High Potency/Toxicity: Assumed to be cytotoxic. May cause adverse health effects at low doses.
-
Irritant: May cause skin, eye, and respiratory tract irritation upon contact.
-
Teratogenic/Mutagenic: As a precursor to a DNA-damaging agent, it may have teratogenic or mutagenic properties.
-
Unknown Hazards: The full toxicological profile is unknown.
It is recommended to handle this compound within a designated area, under the supervision of trained personnel.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure. The following PPE should be worn at all times when handling this compound:
-
Gloves: Double-gloving with nitrile or other appropriate chemical-resistant gloves is mandatory. Change gloves immediately if contaminated.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Lab Coat: A dedicated, disposable, solid-front lab coat or gown is required. Cuffs should be tucked into the inner gloves.
-
Respiratory Protection: When handling the powder form or creating solutions, a NIOSH-approved respirator (e.g., N95 or higher) or a powered air-purifying respirator (PAPR) should be used within a certified chemical fume hood.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.
-
Ventilated Enclosure: For larger scale operations, a ventilated balance enclosure or a glove box is recommended.
-
Closed Systems: Whenever possible, use closed systems for transfers to minimize the generation of aerosols.
Storage and Stability
Proper storage is critical to maintain the integrity of the compound and prevent accidental exposure.
-
Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Some suppliers suggest storing similar compounds under nitrogen at 4°C to maintain stability.[4]
-
Segregation: Store separately from other chemicals, particularly strong oxidizing agents.
-
Inventory: Maintain a detailed inventory of the compound, including amounts used and disposal records.
Experimental Protocols: Safe Handling Procedures
The following protocols outline the essential steps for safely handling this compound in a laboratory setting.
6.1. Receiving and Unpacking
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (gloves, lab coat, safety glasses) during unpacking.
-
Unpack the compound inside a chemical fume hood.
-
Verify that the container is intact and properly labeled.
-
Log the compound into the chemical inventory.
-
Store the compound as per the storage guidelines.
6.2. Weighing and Reconstitution
-
Perform all weighing operations within a ventilated balance enclosure or a chemical fume hood.
-
Use dedicated spatulas and weighing boats.
-
To avoid generating dust, handle the solid compound gently.
-
For reconstitution, slowly add the solvent to the solid to minimize aerosolization. Many camptothecin analogs exhibit good solubility in DMSO.[4]
-
Ensure the container is securely capped and vortex or sonicate to fully dissolve the compound.
6.3. Use in Experiments
-
Clearly demarcate the work area where the compound will be used.
-
Conduct all experimental procedures involving the compound within a chemical fume hood.
-
Use luer-lock syringes and needles for transfers to prevent accidental disconnection and spills.
-
After use, decontaminate all surfaces and equipment with an appropriate cleaning agent (e.g., a solution of bleach followed by a rinse with 70% ethanol and then water).
6.4. Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Evacuate the immediate area.
-
Wearing full PPE, gently cover the spill with absorbent pads.
-
Dampen the absorbent material with a suitable solvent to prevent dust generation.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Minor Spill (Liquid):
-
Evacuate the immediate area.
-
Wearing full PPE, cover the spill with absorbent material.
-
Collect the saturated absorbent material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Contact the institution's environmental health and safety (EHS) department.
-
Prevent entry to the contaminated area.
-
6.5. Waste Disposal
-
All waste contaminated with this compound (e.g., gloves, weighing boats, pipette tips, excess solution) must be disposed of as hazardous chemical waste.
-
Collect waste in clearly labeled, sealed containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
Data Presentation
Due to the lack of specific data for this compound, the following table serves as a template for the type of quantitative information that should be sought from the supplier's Safety Data Sheet (SDS).
| Property | Value | Source |
| Chemical Identity | ||
| CAS Number | Not consistently available | |
| Molecular Formula | To be obtained from supplier | |
| Molecular Weight | To be obtained from supplier | |
| Physical & Chemical Properties | ||
| Appearance | To be obtained from supplier | |
| Solubility | e.g., Soluble in DMSO[4] | |
| Melting Point | To be obtained from supplier | |
| Toxicological Data | ||
| LD50 (Oral, Rat) | To be obtained from supplier's SDS | |
| LC50 (Inhalation, Rat) | To be obtained from supplier's SDS | |
| Exposure Limits | ||
| OSHA PEL | Not established | |
| ACGIH TLV | Not established |
Visualizations
Diagram 1: Safe Handling Workflow for Potent Compounds
A flowchart illustrating the key steps for the safe handling of potent compounds like this compound.
Diagram 2: Simplified Mechanism of Action of Exatecan
References
Troubleshooting & Optimization
common issues in the synthesis of Exatecan from intermediate 10
This technical support center provides troubleshooting guidance for the synthesis of Exatecan, focusing on the critical condensation step involving the reaction of an advanced trione intermediate with a substituted aniline to form the hexacyclic core of the final product. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the key reaction step in the final stage of Exatecan synthesis addressed in this guide?
A1: This guide focuses on the acid-catalyzed condensation reaction between (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione and a substituted aniline derivative to form the hexacyclic core of Exatecan. This reaction is a variation of the Pictet-Spengler reaction.
Q2: What are the typical reagents and conditions for this condensation step?
A2: The reaction is typically carried out in a high-boiling aromatic solvent like toluene, often with a co-solvent such as o-cresol. A mild acidic catalyst, such as pyridinium p-toluenesulfonate (PPTS), is used to facilitate the reaction at elevated temperatures, generally between 90-130°C.
Q3: Why is temperature control important in this reaction?
A3: Temperature control is crucial for balancing the reaction rate and minimizing side reactions. Insufficient temperature can lead to a sluggish or incomplete reaction, while excessive heat may promote the formation of degradation products and impurities.
Q4: What is the role of the catalyst, and can alternatives be used?
A4: The acidic catalyst, typically PPTS, facilitates the formation of the iminium ion intermediate, which is key to the cyclization process.[1] While other acid catalysts can be used in Pictet-Spengler type reactions, PPTS is favored for its mildness, which helps to prevent the degradation of sensitive functional groups on the starting materials and product.[2][3][4]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the starting materials and the formation of the Exatecan product.
Troubleshooting Guide
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Observation | Potential Cause | Suggested Action |
| No or minimal conversion of starting materials. | Inactive Catalyst: The PPTS catalyst may have degraded due to improper storage or contamination. | Use a fresh batch of PPTS from a reliable source. Ensure it is stored in a cool, dry place. |
| Insufficient Temperature: The reaction temperature may be too low for the condensation to proceed at a reasonable rate. | Gradually increase the reaction temperature in 5-10°C increments, while carefully monitoring the reaction progress and impurity formation by TLC or HPLC. | |
| Presence of Water: Traces of water in the reagents or solvent can hydrolyze the iminium intermediate and hinder the reaction. | Ensure all reagents and solvents are anhydrous. Consider using a Dean-Stark apparatus to remove water azeotropically during the reaction. | |
| Reaction stalls after initial conversion. | Equilibrium Limitation: The reaction may have reached equilibrium. | If using a Dean-Stark trap, ensure efficient water removal. A slight excess of one of the reactants might also drive the reaction to completion. |
Issue 2: High Levels of Impurities
Possible Causes & Solutions
| Observation | Potential Cause | Suggested Action |
| Presence of multiple spots on TLC or peaks in HPLC. | Side Reactions: High temperatures or prolonged reaction times can lead to the formation of byproducts. | Optimize the reaction time and temperature. Run the reaction for the minimum time required for complete consumption of the limiting reagent. |
| Starting Material Impurities: The purity of the trione or aniline intermediates can significantly impact the impurity profile of the final product. | Ensure the starting materials are of high purity. Recrystallize or chromatograph the intermediates if necessary. | |
| A specific, recurring impurity is observed. | Formation of Diastereomers: If the reaction is not well-controlled, diastereomers can form. | Carefully control the reaction temperature and catalyst loading. Diastereomers may be separable by column chromatography or recrystallization. |
| Oxidation of Reactants or Product: The reaction mixture may be susceptible to oxidation at high temperatures. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 3: Difficulties in Product Isolation and Purification
Possible Causes & Solutions
| Observation | Potential Cause | Suggested Action |
| Product precipitates as an oil or is difficult to crystallize. | Residual Solvent or Impurities: The presence of o-cresol or other high-boiling impurities can interfere with crystallization. | After the reaction, perform a thorough work-up to remove o-cresol. This may involve multiple extractions and washes. Consider a solvent swap to a more suitable crystallization solvent. |
| Product is amorphous: The product may require specific conditions to form a crystalline solid. | Experiment with different solvent systems for recrystallization. Techniques such as slow cooling, seeding with a crystal, or using an anti-solvent can be beneficial. | |
| Product purity does not improve after recrystallization. | Co-crystallization of Impurities: Some impurities may have similar solubility properties to the product and co-crystallize. | Consider using a different purification technique, such as column chromatography on silica gel or preparative HPLC, to remove persistent impurities. |
Experimental Protocols
General Protocol for the Condensation Step in Exatecan Synthesis
Disclaimer: This is a generalized protocol based on available literature and should be adapted and optimized for specific laboratory conditions.
-
Reagent Preparation: Ensure that (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, the substituted aniline intermediate, and pyridinium p-toluenesulfonate (PPTS) are of high purity and are thoroughly dried. Toluene and o-cresol should be of anhydrous grade.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the substituted aniline derivative (1.0 eq) and the trione intermediate (1.0 - 1.2 eq).
-
Solvent and Catalyst Addition: Add toluene (10-20 volumes) and o-cresol (1-2 volumes). Stir the mixture to dissolve the solids. Add PPTS (0.1 - 0.3 eq) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 110-120°C under a nitrogen atmosphere. Monitor the reaction progress by TLC or HPLC every 2-4 hours.
-
Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove residual aniline and catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., methanol/dichloromethane).
HPLC Method for Purity Analysis
A typical reversed-phase HPLC method for the analysis of Exatecan and related compounds would involve:
-
Column: C18 stationary phase (e.g., ODS column).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate at pH 3).[5][6][7]
-
Detection: UV detection at a wavelength where Exatecan has significant absorbance.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low yield issues.
Signaling Pathway of the Condensation Reaction
Caption: The catalytic cycle of the Pictet-Spengler type condensation.
References
- 1. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 2. Pyridinium p-toluenesulfonate | 14265-88-4 | Benchchem [benchchem.com]
- 3. Applications of Pyridinium p-Toluenesulfonate_Chemicalbook [chemicalbook.com]
- 4. Pyridinium p-toluenesulfonate - Wikipedia [en.wikipedia.org]
- 5. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. | Semantic Scholar [semanticscholar.org]
improving the yield of Exatecan from intermediate 10
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Exatecan from its key intermediate, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, hereafter referred to as Intermediate 10 (also known as EXA-trione).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the condensation of Intermediate 10 with the corresponding amino-tetralone derivative (EXA-aniline ) to form the core structure of Exatecan. This reaction is a variation of the Friedländer annulation.
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inefficient Water Removal | The Friedländer condensation is a dehydration reaction. Ensure efficient removal of water as it forms. If using toluene, a Dean-Stark trap is recommended. A patent suggests that refluxing with a water separator can avoid the use of the toxic o-cresol and improve safety and yield[1]. |
| Catalyst Inactivity | Use a fresh, high-purity acid catalyst such as pyridinium p-toluenesulfonate (PPTS)[2]. Ensure the catalyst is fully dissolved in the reaction mixture. Consider alternative catalysts reviewed for Friedländer synthesis, such as other Brønsted or Lewis acids, keeping in mind that catalyst choice can affect reaction efficiency and selectivity[2][3][4][5]. |
| Low Reaction Temperature | The reaction typically requires heating to temperatures between 90°C and 130°C to proceed at a reasonable rate[2]. Ensure the reaction mixture reaches and maintains the target temperature. |
| Insufficient Reaction Time | The condensation can be slow, often requiring 16 hours or longer for completion[2]. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Poor Quality of Starting Materials | Ensure that both Intermediate 10 and EXA-aniline are of high purity and free from residual solvents or other impurities that may interfere with the reaction. |
Issue 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Step |
| Self-Condensation of Intermediate 10 | This is a common side reaction in Friedländer synthesis, especially under harsh acidic or basic conditions[4][6]. Use a milder acid catalyst like PPTS and maintain the recommended temperature range. Avoid excessively high temperatures or prolonged reaction times. |
| Side Reactions of EXA-aniline | The amino group of EXA-aniline can potentially undergo side reactions. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at high temperatures. |
| Thermal Decomposition | At elevated temperatures, starting materials or the product may be susceptible to thermal degradation. Maintain the reaction temperature within the recommended range of 90-130°C[2]. |
Issue 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Step |
| Product Oiling Out | If the product separates as an oil during crystallization, try adjusting the solvent polarity. A reported method for crystallization is a mixture of acetonitrile and water[2]. Experiment with different solvent ratios and cooling rates. |
| Co-precipitation of Impurities | If impurities co-precipitate with the product, consider alternative purification methods such as column chromatography. However, a scalable synthesis without the need for column chromatography has been reported[2]. |
| Low Recovery from Crystallization | Optimize the crystallization conditions, including solvent system, concentration, and cooling profile, to maximize product recovery. Ensure the final product is thoroughly dried to remove residual solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the condensation reaction?
A1: A common solvent system is toluene, which allows for azeotropic removal of water using a Dean-Stark apparatus. The addition of o-cresol as a co-solvent has been reported, but due to its high toxicity, an alternative method using reflux and water separation in a suitable solvent is a safer approach[1][2].
Q2: Which catalyst is most effective for this reaction?
A2: Pyridinium p-toluenesulfonate (PPTS) is a recommended acid catalyst for this condensation[2]. The optimal amount is typically between 0.03 to 0.3 equivalents based on the limiting reagent[2]. Various other catalysts are known to promote Friedländer reactions, but their effectiveness for this specific transformation may need to be evaluated[2][3][5].
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the reaction mixture to spots of the starting materials to observe their consumption and the appearance of the product spot.
Q4: What are the typical reaction conditions?
A4: The reaction is typically carried out at a temperature range of 90-130°C for 16 hours or longer[2]. It is crucial to have an efficient method for water removal.
Q5: Are there any safety precautions I should be aware of?
A5: If using o-cresol, it is highly toxic and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment. The alternative of using reflux with a water separator is a safer option[1]. As with all chemical reactions, appropriate safety measures should be in place.
Data Presentation
Table 1: Summary of Reaction Conditions for the Condensation of Intermediate 10 and EXA-aniline
| Parameter | Recommended Condition | Reference |
| Intermediate 10 | (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | [2] |
| Co-reactant | EXA-aniline | [2] |
| Solvent | Toluene (with or without o-cresol) | [2] |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS) | [2] |
| Catalyst Loading | 0.03 - 0.3 equivalents | [2] |
| Temperature | 90 - 130 °C | [2] |
| Reaction Time | ≥ 16 hours | [2] |
| Purification | Crystallization from acetonitrile/water | [2] |
Experimental Protocols
Protocol 1: Condensation of Intermediate 10 with EXA-aniline
This protocol is based on the procedure described in patent WO2025024697A1[2].
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, a condenser, and a Dean-Stark trap, add Intermediate 10 (1 equivalent), EXA-aniline (1 equivalent), and pyridinium p-toluenesulfonate (0.03-0.3 equivalents).
-
Solvent Addition: Add toluene to the flask. If using o-cresol, it should be added at this stage.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-130°C) and monitor the collection of water in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 16 hours or longer).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The work-up procedure may involve washing with an aqueous solution to remove the catalyst, followed by drying of the organic layer.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by crystallization from a mixture of acetonitrile and water to yield the desired Exatecan precursor as pale yellow crystals[2].
Visualizations
Caption: Experimental workflow for the condensation of Intermediate 10 and EXA-aniline.
Caption: Logical relationship of the Friedländer annulation for Exatecan synthesis.
References
- 1. WO2022000868A1 - Intermediate for synthesizing camptothecin derivative, preparation method therefor, and use thereof - Google Patents [patents.google.com]
- 2. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of Exatecan Intermediate 10
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Exatecan intermediate 10. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound?
This compound is a key chemical precursor in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor used in cancer research and as a payload in antibody-drug conjugates (ADCs)[1][2]. While the exact proprietary structure may not be publicly disclosed, it is one of several numbered intermediates in the overall synthesis pathway of Exatecan[3].
Q2: I am observing low yield after chromatographic purification of this compound. What are the potential causes and solutions?
Low yield is a common issue in the purification of synthetic intermediates. The following table summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Recommended Troubleshooting Steps |
| Incomplete Elution from Column | - Optimize the mobile phase composition by gradually increasing the percentage of the stronger eluting solvent.- For reverse-phase chromatography, consider modifying the pH of the mobile phase, as Exatecan and its analogues can have pH-dependent solubility[4].- If using normal phase chromatography, try a more polar eluting solvent system. |
| Degradation of the Intermediate on the Column | - Camptothecin analogues can be unstable; minimize the time the compound is on the column.- Consider using a different stationary phase (e.g., a less acidic or basic silica gel).- Perform the purification at a lower temperature if the compound is thermally labile. |
| Precipitation of the Intermediate in the System | - Ensure the sample is fully dissolved in the loading solvent.- Check for compatibility of the sample solvent with the mobile phase to prevent precipitation upon injection.- Reduce the initial concentration of the sample being loaded onto the column. |
| Loss of Material During Post-Purification Workup | - Minimize the number of transfer steps.- Ensure complete recovery from evaporation steps by rinsing the flask with a suitable solvent.- If precipitation/crystallization is used for final isolation, optimize solvent/anti-solvent ratios and cooling rates to maximize crystal formation. |
Q3: The purity of my this compound is not meeting the required specifications after a single chromatographic step. How can I improve it?
Achieving high purity often requires careful optimization of the purification method.
-
Optimize Chromatographic Selectivity: Adjusting the mobile phase composition or changing the stationary phase can improve the separation of your intermediate from impurities. For complex mixtures, a gradient elution is often more effective than an isocratic one[5].
-
Orthogonal Purification Methods: If one method of chromatography (e.g., reverse-phase HPLC) is insufficient, consider a secondary purification step using a different separation principle, such as normal phase chromatography or crystallization. A patent for Exatecan synthesis mentions purification by recrystallization in solvents like nitromethane and MTBE, or acetone[6].
-
Sample Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column to improve resolution between the product and impurities.
Q4: My this compound appears to be degrading during purification. What can I do to minimize this?
Degradation can be a significant challenge, especially for complex molecules like camptothecin analogues which are known for the instability of their lactone ring[7][8].
-
pH Control: The lactone ring of camptothecins is susceptible to hydrolysis under basic conditions. Maintaining a slightly acidic pH (around 3-5) in the mobile phase during reverse-phase chromatography can help stabilize the molecule[4].
-
Temperature: Perform purification steps at reduced temperatures (e.g., using a chilled autosampler and column compartment) if the intermediate is found to be thermally unstable.
-
Minimize Exposure to Light: Some complex organic molecules are light-sensitive. Protect the sample from light during all stages of purification and storage.
-
Use of Fresh Solvents: Degraded solvents can contain impurities (e.g., peroxides in ethers, acidity in chloroform) that can react with your compound. Always use high-quality, fresh solvents.
Experimental Protocols
Protocol 1: General Reverse-Phase HPLC Purification
This protocol is a general guideline and should be optimized for your specific impurity profile.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent (e.g., DMSO, DMF, or a mixture of acetonitrile and water) to a concentration of 1-10 mg/mL. Filter the sample through a 0.45 µm filter before injection.
-
HPLC System:
-
Column: C18 reverse-phase column (e.g., Waters XBridge C18, 250 mm x 19 mm, 5 µm)[5].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 15-20 mL/min for semi-preparative scale.
-
Detection: UV at 254 nm.
-
-
Elution Method: Start with a linear gradient, for example:
-
0-5 min: 20% B
-
5-35 min: 20% to 100% B
-
35-40 min: 100% B
-
40-45 min: 100% to 20% B
-
45-50 min: 20% B
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize the remaining aqueous solution to obtain the purified intermediate.
Protocol 2: Flash Chromatography Purification
-
Column Selection: Choose a silica gel column appropriate for the scale of your purification.
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A common starting point for camptothecin-like molecules is a mixture of a non-polar solvent (e.g., Dichloromethane or Chloroform) and a polar solvent (e.g., Methanol or Ethyl Acetate)[5]. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Dry the silica and load it onto the top of the column.
-
Elution: Run the column with the selected solvent system, collecting fractions and monitoring by TLC.
-
Workup: Combine the pure fractions and evaporate the solvent to yield the purified product.
Visual Troubleshooting Guide
Below is a logical workflow to troubleshoot common purification issues for this compound.
Caption: A flowchart for troubleshooting common purification issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of Exatecan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential side reactions and challenges during the synthesis of Exatecan.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the synthesis of Exatecan where side reactions are likely to occur?
A1: The synthesis of Exatecan, a complex pentacyclic compound, involves several critical steps where side reactions can impact yield and purity. The key stages prone to side reactions include:
-
Formation of the quinoline core (A and B rings): This is often achieved via a Friedländer annulation or similar condensation reactions. Incomplete reactions, self-condensation of reactants, or lack of regioselectivity can lead to significant impurities.
-
Construction of the lactone ring (E-ring): This step is crucial for the cytotoxic activity of Exatecan. The lactone ring is susceptible to hydrolysis, especially under basic or acidic conditions, leading to the inactive carboxylate form.[1][2][3][4]
-
Introduction of the chiral center at C20: Achieving the correct (S)-configuration at the C20 position is essential for biological activity. Racemization or the formation of diastereomers can occur if reaction conditions are not carefully controlled.
Q2: What is lactone ring hydrolysis, and why is it a concern during Exatecan synthesis?
A2: The E-ring of Exatecan contains a lactone (a cyclic ester) which is critical for its topoisomerase I inhibitory activity. Lactone ring hydrolysis is a chemical reaction where the lactone ring opens in the presence of water, particularly under basic or acidic conditions, to form a hydroxy-carboxylic acid (the carboxylate form).[2][3][5] This ring-opened form is significantly less active as an anticancer agent.[3] Therefore, maintaining the integrity of the lactone ring throughout the synthesis, purification, and storage is paramount. Exatecan is noted to be less prone to hydrolysis compared to the parent compound, camptothecin, due to its additional F-ring and fluorine substituent which contribute to its stability.[1]
Q3: How can I minimize the formation of impurities during the Friedländer annulation step?
A3: The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a common method for synthesizing the quinoline core of camptothecin analogues.[6][7] To minimize side reactions:
-
Optimize Reaction Conditions: Temperature, reaction time, and the choice of catalyst (acidic or basic) are critical.[7][8][9] Overly harsh conditions can lead to charring and the formation of polymeric byproducts.
-
Control Stoichiometry: Precise control of the molar ratios of the reactants is necessary to prevent the self-condensation of the carbonyl compound or the formation of undesired regioisomers.
-
Purification of Starting Materials: Ensure the purity of the 2-aminoaryl ketone and the α-methylene ketone to avoid the introduction of impurities that can participate in side reactions.
Troubleshooting Guides
Issue 1: Low Yield in the Friedländer Annulation Step
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time or temperature moderately. Monitor the reaction progress using TLC or HPLC. - Ensure efficient mixing. - Screen different acid or base catalysts (e.g., p-toluenesulfonic acid, iodine, Lewis acids) to find the most effective one for your specific substrates.[9] |
| Side Product Formation | - Lower the reaction temperature to disfavor side reactions, even if it requires a longer reaction time. - Investigate the effect of different solvents. - Ensure the absence of water, as it can interfere with some catalysts and promote undesired hydrolysis. |
| Degradation of Reactants or Product | - If the reactants or product are sensitive to the conditions, consider using milder catalysts or protective group strategies. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if oxidation is a concern. |
Issue 2: Presence of the Ring-Opened Carboxylate Impurity
| Potential Cause | Troubleshooting Action |
| Hydrolysis during reaction work-up | - Avoid strongly basic or acidic conditions during extraction and washing steps. Use buffered solutions where possible. - Work at lower temperatures to reduce the rate of hydrolysis. |
| Hydrolysis during purification | - For chromatography, use neutral stationary phases and solvent systems. Avoid prolonged exposure to protic solvents. - If possible, perform purification steps quickly. |
| Instability during storage | - Store the final compound and intermediates in a dry, cool, and dark place. - Store under an inert atmosphere if the compound is sensitive to air and moisture. |
Issue 3: Formation of Diastereomers or Racemic Mixtures
| Potential Cause | Troubleshooting Action |
| Lack of stereocontrol in the reaction | - Utilize a chiral catalyst or auxiliary to induce stereoselectivity. - Optimize reaction conditions (temperature, solvent, addition rate of reagents) as these can significantly influence the diastereomeric ratio. |
| Racemization of a chiral center | - Avoid harsh acidic or basic conditions that can deprotonate the chiral center, leading to racemization. - If racemization occurs during a specific step, investigate alternative reagents or reaction pathways for that transformation. |
Potential Impurities and Their Sources
| Impurity Type | Potential Source | Mitigation Strategy |
| Starting Material Impurities | Impurities present in the initial reactants. | Use high-purity starting materials and perform analytical checks before use. |
| Isomeric Byproducts | Lack of regioselectivity in the Friedländer annulation. | Optimize reaction conditions and catalyst choice to favor the desired isomer. |
| Ring-Opened Hydrolysis Product | Exposure to water, especially under non-neutral pH.[2][3] | Maintain anhydrous and neutral conditions during reaction, work-up, and purification. |
| Over-reaction/Degradation Products | Harsh reaction conditions (high temperature, strong acids/bases). | Use milder reaction conditions and monitor the reaction closely to avoid over-running. |
| Residual Solvents and Reagents | Incomplete removal during purification. | Employ appropriate purification techniques (e.g., recrystallization, chromatography) and drying methods (e.g., vacuum oven). |
Experimental Protocols
General Protocol for Monitoring Lactone Ring Integrity by HPLC
A reverse-phase High-Performance Liquid Chromatography (HPLC) method can be used to monitor the ratio of the closed-lactone form of Exatecan to the open-carboxylate form.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient Elution: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase the concentration of Mobile Phase B over 20-30 minutes to elute both the more polar carboxylate form and the less polar lactone form.
-
Detection: UV detection at a wavelength where both forms have significant absorbance (e.g., ~370 nm).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., DMSO or a mixture of acetonitrile and water). It is crucial to analyze the sample promptly after preparation to minimize in-solution hydrolysis.
The ring-opened carboxylate form will typically have a shorter retention time than the closed-lactone form due to its higher polarity.
Visualizations
Caption: Workflow of Exatecan synthesis highlighting key steps and potential side reactions.
Caption: Potential side reactions during the Friedländer annulation step.
Caption: Reversible hydrolysis of the active lactone form of Exatecan.
References
- 1. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. A novel, expeditious synthesis of racemic camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Friedländer synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of Reaction Conditions for Exatecan Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of Exatecan.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the synthesis of Exatecan?
A1: The most critical parameters include the choice of Lewis acid and reaction conditions for the Friedländer-type reaction to form the quinoline core, control of pH to maintain the stability of the active lactone ring, and careful purification to separate diastereomers and remove impurities.[1][2]
Q2: What is the significance of the lactone ring in Exatecan, and why is its stability a concern?
A2: The intact α-hydroxy lactone ring (E-ring) is essential for the topoisomerase I inhibitory activity of Exatecan. This ring is susceptible to pH-dependent hydrolysis, opening to an inactive carboxylate form at physiological pH. Maintaining the closed-ring structure during synthesis and formulation is crucial for the drug's efficacy.[3]
Q3: What are the common byproducts or impurities encountered during Exatecan synthesis?
A3: Common impurities include diastereomers, particularly the epi-exatecan, which can be challenging to separate. Additionally, side reactions during the multi-step synthesis can lead to various intermediates and related substances that require careful purification to remove.[1]
Q4: What analytical techniques are recommended for monitoring the progress of Exatecan synthesis and characterizing the final product?
A4: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques used for monitoring reaction progress, assessing purity, and quantifying Exatecan and its intermediates.[4][5] Size-Exclusion Chromatography (SEC-HPLC) is also useful for analyzing potential aggregation, especially when working with Exatecan conjugates.[4]
Q5: How can the hydrophobicity of Exatecan be managed, especially when preparing derivatives or conjugates?
A5: Exatecan is partially water-soluble, but its hydrophobicity can lead to challenges like aggregation, particularly when developing antibody-drug conjugates (ADCs). Strategies to mitigate this include the incorporation of hydrophilic linkers, such as polyethylene glycol (PEG) or polysarcosine chains, into the molecular design.[4]
Troubleshooting Guide
Issue 1: Low Yield in the Friedländer-Type Condensation Step
The Friedländer annulation is a key step in constructing the pentacyclic core of Exatecan. Low yields can often be attributed to suboptimal reaction conditions.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Inefficient Catalyst | Screen different acid catalysts. Pyridinium p-toluenesulfonate (PPTS) is commonly used.[1] | Improved reaction rate and conversion to the desired product. |
| Suboptimal Solvent System | The reaction is often performed in a high-boiling solvent mixture like o-cresol and toluene to facilitate dehydration.[1] Ensure anhydrous conditions. | Enhanced solubility of starting materials and effective removal of water byproduct, driving the equilibrium towards product formation. |
| Incorrect Reaction Temperature | This reaction typically requires high temperatures (refluxing conditions) to proceed efficiently.[1] | Increased reaction kinetics and improved yield. |
| Decomposition of Starting Materials | Starting materials may be sensitive to prolonged exposure to high temperatures. Monitor the reaction progress by HPLC to avoid degradation. | Optimization of reaction time to maximize product formation while minimizing degradation. |
Logical Flow for Troubleshooting Low Yield in Friedländer Condensation
Caption: Troubleshooting workflow for low yield in the key condensation step.
Issue 2: Poor Diastereoselectivity and Presence of epi-Exatecan
The formation of the chiral center at the C20 position often leads to a mixture of diastereomers, with the desired (S)-configuration being the active form.
| Parameter | Condition A | Condition B | Outcome |
| Separation Technique | Recrystallization | Preparative Chiral HPLC | Recrystallization can enrich the desired diastereomer, but may require multiple steps.[1] Preparative HPLC can provide baseline separation but may be less scalable.[2] |
| Isomer Recycling | The undesired isomer can sometimes be recycled through an amine reprotection and deprotection sequence, which allows for isomerization back to a mixture that can be re-subjected to separation.[1] | N/A | This can significantly improve the overall yield of the desired (S)-isomer. |
Issue 3: Lactone Ring Instability (Hydrolysis)
The active lactone form of Exatecan is in a pH-dependent equilibrium with the inactive open-ring carboxylate form.
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Basic or Neutral pH during Workup/Purification | Maintain acidic conditions (pH < 6) during aqueous workups and purification steps to favor the closed lactone form. | Minimized hydrolysis and preservation of the active compound. |
| Improper Storage Conditions | Store Exatecan and its solutions in a slightly acidic buffer or aprotic solvents, protected from light and moisture. | Long-term stability of the lactone ring. |
| Inappropriate Solvent for Storage | For long-term storage, consider lyophilization from an acidic buffer or storage as a solid. For solutions, use anhydrous aprotic solvents like DMSO, but be mindful of potential solubility issues upon further dilution.[6] | Enhanced stability and shelf-life of the compound. |
Experimental Protocols
Protocol 1: Friedländer-Type Condensation for Exatecan Core Synthesis
This protocol is a generalized procedure based on typical conditions for this type of reaction as described in the literature.[1]
-
Reactant Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aniline precursor (1.0 eq) and the ketone-containing intermediate (1.0-1.2 eq) in a mixture of o-cresol and toluene (e.g., 1:1 v/v).
-
Catalyst Addition: Add pyridinium p-toluenesulfonate (PPTS) (0.1-0.3 eq) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or HPLC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a saturated sodium bicarbonate solution, and finally brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the quinoline core of Exatecan.
Protocol 2: Purification of Exatecan Diastereomers by Preparative HPLC
This is a representative protocol for the purification of diastereomeric mixtures of camptothecin analogs.[2]
-
Sample Preparation: Dissolve the crude Exatecan mixture containing diastereomers in a suitable solvent system, such as a mixture of methanol and dichloromethane, and filter through a 0.22 µm syringe filter.
-
Column and Mobile Phase: Use a preparative chiral stationary phase column. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), with or without an acidic or basic additive to improve peak shape.
-
Method Development: First, develop an analytical method on a corresponding analytical chiral column to achieve baseline separation of the diastereomers.
-
Scale-Up and Purification: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly. Inject the prepared sample onto the preparative HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the desired Exatecan diastereomer based on the UV chromatogram.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Exatecan.
Synthetic Workflow for Exatecan
Caption: A simplified workflow for the synthesis of Exatecan.[1][7]
References
- 1. How to synthesize Trastuzumab Deruxtecan?_Chemicalbook [chemicalbook.com]
- 2. Portico [access.portico.org]
- 3. Synthesis and Evaluation of Camptothecin Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
stability issues with Exatecan intermediate 10 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Exatecan intermediate 10 in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at 4°C under a nitrogen atmosphere to ensure its stability.[1]
Q2: How should I store solutions of this compound?
A2: For optimal stability, solutions of this compound should be stored under a nitrogen atmosphere at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q3: What is the recommended solvent for preparing stock solutions of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of Exatecan and its intermediates.[2][3][4] For other intermediates of Exatecan, solubility in DMSO has been reported to be as high as 100 mg/mL, sometimes requiring ultrasonication to fully dissolve.[4] It is recommended to use fresh, anhydrous DMSO as moisture can affect the solubility.[3]
Q4: Are there any general precautions I should take when handling solutions of this compound?
A4: Yes. Due to the chemical nature of camptothecin analogs, it is advisable to protect solutions from light.[4] For cell-based assays, the final concentration of DMSO should generally be kept low (e.g., below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses potential stability issues you might encounter when working with this compound in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., from off-white/light yellow to a darker shade) | Degradation of the compound. | Discard the solution and prepare a fresh stock from solid material. Ensure proper storage conditions (see FAQs) are maintained. |
| Precipitation in the solution upon storage | Poor solubility or degradation leading to insoluble products. | Try to redissolve the precipitate by gentle warming and sonication. If it does not redissolve, it is likely a degradation product, and a fresh solution should be prepared. Consider preparing a more dilute stock solution if solubility is a persistent issue. |
| Inconsistent or unexpected experimental results | Degradation of the intermediate leading to reduced potency or altered activity. | Prepare a fresh stock solution of this compound. Verify the concentration and purity of the new stock solution using a suitable analytical method, such as HPLC-UV, before use in your experiments. |
| Difficulty dissolving the solid compound | The compound may be sparingly soluble in the chosen solvent. | Use of fresh, anhydrous DMSO is recommended.[3] Gentle warming and sonication can aid in dissolution.[2][4] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Under a nitrogen atmosphere, add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.
-
Gently vortex and, if necessary, sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C or -20°C under nitrogen and protected from light.
Visualizing Experimental Workflow
Below is a generalized workflow for preparing and using a solution of this compound in a typical research experiment.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the manufacturer's product data sheet and relevant scientific literature for the most accurate and up-to-date information.
References
Exatecan Synthesis Technical Support Center: Troubleshooting Low-Yield Steps
Welcome to the Technical Support Center for Exatecan Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges associated with low yields in the synthesis of Exatecan and its key intermediates.
This guide provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format. It directly addresses specific issues that may be encountered during experimental work, offering detailed methodologies and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the major steps in Exatecan synthesis known for potential low yields?
A1: The synthesis of Exatecan involves several key transformations. Based on literature and process chemistry principles, the two steps that most frequently present challenges in achieving high yields are:
-
Heck Coupling: The palladium-catalyzed coupling of an aniline derivative with 3-butenoic acid to form a key intermediate.
-
Intramolecular Friedel-Crafts Acylation: The cyclization of the Heck coupling product to form the tetrahydronaphthalenone core of Exatecan.
Q2: Why is the intramolecular Friedel-Crafts acylation step particularly challenging?
A2: The primary challenge in the intramolecular Friedel-Crafts acylation of the Exatecan precursor lies in the deactivating effect of the N-acetyl group on the aromatic ring. The lone pair of electrons on the nitrogen atom can coordinate with the Lewis acid catalyst (e.g., AlCl₃), creating a positively charged species that withdraws electron density from the aromatic ring, thus hindering the electrophilic aromatic substitution reaction.[1][2][3]
Q3: Are there alternative catalysts that can improve the yield of the intramolecular Friedel-Crafts acylation?
A3: Yes, traditional Lewis acids like AlCl₃ can be problematic. Alternative catalysts that have shown success in acylating aniline derivatives include triflate salts of metals such as Gallium (Ga(OTf)₃), Scandium (Sc(OTf)₃), and Hafnium (Hf(OTf)₄).[1][4] These catalysts are often more effective in smaller, catalytic amounts and can lead to significantly higher yields.
Troubleshooting Guides
Problem 1: Low Yield in Heck Coupling of N-(5-bromo-2-fluoro-4-methylphenyl)acetamide and 3-Butenoic Acid
Symptoms:
-
The yield of the desired coupled product, (E)-4-(5-acetamido-4-fluoro-2-methylphenyl)but-3-enoic acid, is consistently below expectations.
-
Significant amounts of starting materials remain unreacted.
-
Formation of undesired side products, such as homocoupled aniline or oligomerization of the butenoic acid.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Catalyst Inactivity: The Palladium catalyst (e.g., Pd(OAc)₂, Pd/C) may be poisoned or deactivated. | - Ensure all reagents and solvents are anhydrous and degassed to remove oxygen. - Use a fresh batch of catalyst. - Consider using a more robust catalyst system, such as a palladacycle or a catalyst with bulky, electron-rich phosphine ligands.[5] |
| Incorrect Base: The choice and amount of base are critical for regenerating the active Pd(0) catalyst. | - Screen different bases such as triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc). - Optimize the stoichiometry of the base; typically 1.5-2.5 equivalents are used. |
| Suboptimal Solvent: The solvent can significantly influence the reaction rate and selectivity. | - While DMF is commonly used, consider screening other polar aprotic solvents like DMAc or NMP. The addition of water in some cases can improve yields in Heck reactions.[6] |
| Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier. | - Gradually increase the reaction temperature, monitoring for product formation and decomposition. Typical temperatures for Heck reactions range from 80°C to 140°C. |
| Side Reactions: Reductive Heck reaction can be a side product, especially with certain substrates and conditions.[5] | - The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress side reactions and improve yield. |
Experimental Protocol: Optimized Heck Coupling
This protocol is a general guideline and may require further optimization for specific laboratory conditions.
-
Reaction Setup: To a dried flask under an inert atmosphere (Argon or Nitrogen), add N-(5-bromo-2-fluoro-4-methylphenyl)acetamide (1.0 eq), Palladium(II) acetate (0.02 eq), and tri-o-tolylphosphine (0.04 eq).
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF). Stir the mixture for 15 minutes at room temperature.
-
Add 3-butenoic acid (1.2 eq) followed by triethylamine (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to 100-120°C and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and acidify with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Problem 2: Low Yield in Intramolecular Friedel-Crafts Acylation
Symptoms:
-
Poor conversion of (E)-4-(5-acetamido-4-fluoro-2-methylphenyl)but-3-enoic acid to N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide.
-
Recovery of a significant amount of starting material.
-
Formation of polymeric or tar-like side products.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Deactivation by N-acetyl Group: The Lewis acid catalyst is complexing with the nitrogen of the acetamido group, deactivating the aromatic ring.[1][2][3] | - Use a stronger Lewis acid or a superacidic medium like triflic acid. - Consider using a catalyst that is less susceptible to coordination with nitrogen, such as Ga(OTf)₃, Sc(OTf)₃, or Hf(OTf)₄.[1][4] - Employ a larger excess of the Lewis acid to ensure enough is available to catalyze the reaction after complexation. |
| Insufficiently Activated Acylating Agent: The carboxylic acid may not be effectively converted to the reactive acylium ion. | - Convert the carboxylic acid to the more reactive acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to the cyclization step. - Use polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) which act as both the acid catalyst and dehydrating agent. |
| Side Reactions/Polymerization: The reaction conditions may be too harsh, leading to intermolecular reactions or decomposition. | - Optimize the reaction temperature; start at a lower temperature and gradually increase it. - Ensure slow and controlled addition of the substrate to the acid catalyst to maintain a low concentration of the reactive intermediate. |
| Steric Hindrance: The substituents on the aromatic ring may sterically hinder the intramolecular cyclization. | - This is inherent to the substrate, but using a more active catalyst system can sometimes overcome steric barriers. |
Experimental Protocol: Optimized Intramolecular Friedel-Crafts Acylation
This protocol is a general guideline and may require further optimization.
-
Acid Chloride Formation (Optional but Recommended):
-
To a solution of (E)-4-(5-acetamido-4-fluoro-2-methylphenyl)but-3-enoic acid (1.0 eq) in an anhydrous solvent (e.g., DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF.
-
Stir at room temperature until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Cyclization:
-
Cool a suspension of anhydrous aluminum chloride (AlCl₃, 3.0 eq) in anhydrous dichloroethane to 0°C under an inert atmosphere.
-
Slowly add a solution of the crude acid chloride in dichloroethane.
-
Allow the reaction to warm to room temperature and then heat to 50-60°C, monitoring by TLC or LC-MS.
-
-
Work-up:
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., DCM or ethyl acetate).
-
-
Purification:
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Data Summary
The following tables provide a summary of typical reaction conditions and expected yields for the key challenging steps in Exatecan synthesis. Please note that these are representative examples, and actual results may vary.
Table 1: Heck Coupling Reaction Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(OAc)₂ | PdCl₂(PPh₃)₂ | Pd/C |
| Ligand | P(o-tol)₃ | - | - |
| Base | Et₃N | K₂CO₃ | NaOAc |
| Solvent | DMF | DMAc | Acetonitrile/Water |
| Temperature (°C) | 110 | 120 | 100 |
| Typical Yield (%) | 60-75% | 65-80% | 55-70% |
Table 2: Intramolecular Friedel-Crafts Acylation Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst/Reagent | AlCl₃ | Polyphosphoric Acid (PPA) | Ga(OTf)₃ |
| Acylating Species | Acid Chloride | Carboxylic Acid | Carboxylic Acid |
| Solvent | Dichloroethane | - | Nitromethane |
| Temperature (°C) | 60 | 100 | 80 |
| Typical Yield (%) | 40-55% | 50-65% | 70-85% |
Purification of Intermediates
Low yields can often be exacerbated by difficulties in purifying the reaction products.
Q4: What are the recommended methods for purifying the tetralone intermediate, N-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide?
A4: The purification of this key intermediate is crucial for the success of subsequent steps. The following methods are recommended:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. Suitable solvent systems include ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: If recrystallization is not effective or if multiple products are present, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Preparative HPLC: For obtaining very high purity material on a smaller scale, preparative reverse-phase HPLC can be utilized.[7] A common mobile phase would be a gradient of acetonitrile in water with a small amount of trifluoroacetic acid (TFA) or formic acid.
References
- 1. EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents [patents.google.com]
- 2. Sciencemadness Discussion Board - Friedel-Crafts acylation of anilides - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tdcommons.org [tdcommons.org]
Technical Support Center: Degradation Pathways of Exatecan Intermediate 10
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and investigating the potential degradation pathways of Exatecan intermediate 10. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a key chemical precursor in the synthesis of Exatecan, a potent topoisomerase I inhibitor used in cancer research and as a payload in antibody-drug conjugates.[1][2][3] The stability of this intermediate is crucial as any degradation can lead to the formation of impurities. These impurities can potentially be carried over to the final active pharmaceutical ingredient (API), affecting its purity, potency, and safety profile. Understanding the degradation pathways is essential for developing robust manufacturing processes, setting appropriate storage conditions, and ensuring the quality of the final drug substance.
Q2: What are the likely degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure of this compound, which contains a lactone ring, an aromatic amine, and a complex heterocyclic system, the following degradation pathways are likely under forced degradation conditions as recommended by ICH guidelines:
-
Hydrolysis: The ester linkage within the lactone ring is susceptible to hydrolysis, especially under acidic or basic conditions. This would result in the opening of the lactone ring to form a carboxylic acid and a hydroxyl group.
-
Oxidation: The aromatic amine and the electron-rich heterocyclic rings are potential sites for oxidation. This can lead to the formation of N-oxides, hydroxylated species, or other oxidative degradation products.
-
Photolysis: Exposure to light, particularly UV light, can induce photolytic degradation. The conjugated system in the molecule is likely to absorb light, potentially leading to complex degradation pathways involving radical intermediates.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo various degradation reactions. The specific products will depend on the temperature and the presence of other reactive species.
Q3: What are the initial steps to take if I suspect degradation of my this compound sample?
If you suspect degradation, the first step is to confirm the presence of degradation products using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a mass spectrometer (MS). A stability-indicating method is one that can separate the intact intermediate from its degradation products, allowing for their detection and quantification. Compare the chromatogram of the suspect sample with a reference standard that has been stored under ideal conditions. The appearance of new peaks or a decrease in the main peak area of this compound suggests degradation.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound degradation.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC analysis. | 1. Inappropriate mobile phase pH. 2. Column overload. 3. Column degradation. | 1. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 2. Reduce the sample concentration or injection volume. 3. Use a new column or a different stationary phase. |
| Inconsistent retention times. | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Appearance of unexpected peaks in the chromatogram. | 1. Sample contamination. 2. Degradation of the sample in the autosampler. 3. Carryover from a previous injection. | 1. Prepare fresh samples using high-purity solvents. 2. Use a cooled autosampler if the intermediate is unstable at room temperature. 3. Implement a robust needle wash protocol between injections. |
| Difficulty in identifying degradation products. | 1. Low concentration of degradants. 2. Co-elution of degradation products with the main peak or other impurities. 3. Lack of appropriate analytical standards. | 1. Concentrate the sample or use a more sensitive detector (e.g., MS). 2. Optimize the chromatographic method (e.g., change the gradient, mobile phase, or column). 3. If standards are unavailable, use high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) to propose structures for the unknown peaks. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent molecule.
1. Acid Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) and add 0.1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Analyze the samples by a stability-indicating HPLC-UV/MS method.
2. Base Hydrolysis:
-
Procedure: Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide. Keep the solution at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.
-
Neutralization: Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Analyze the samples by HPLC-UV/MS.
3. Oxidative Degradation:
-
Procedure: Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% H₂O₂). Stir the solution at room temperature for a defined period, protected from light.
-
Analysis: Analyze the samples directly by HPLC-UV/MS.
4. Thermal Degradation:
-
Procedure: Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period. Also, prepare a solution of the intermediate and expose it to the same thermal stress.
-
Analysis: Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC-UV/MS.
5. Photolytic Degradation:
-
Procedure: Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze both the exposed and control samples by HPLC-UV/MS.
Data Presentation
All quantitative data from the forced degradation studies should be summarized in a table for easy comparison.
| Stress Condition | Duration | Temperature | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product(s) (Retention Time) |
| 0.1 M HCl | 24 hours | 60 °C | Data | Data | Data |
| 0.1 M NaOH | 8 hours | 40 °C | Data | Data | Data |
| 3% H₂O₂ | 24 hours | Room Temp | Data | Data | Data |
| Solid State Heat | 48 hours | 80 °C | Data | Data | Data |
| Solution Heat | 48 hours | 80 °C | Data | Data | Data |
| Photolytic (UV/Vis) | Specify | Room Temp | Data | Data | Data |
Data to be filled in based on experimental results.
Visualizations
Logical Workflow for Investigating Degradation
Caption: Workflow for investigating and characterizing degradation of this compound.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Validation & Comparative
A Comparative Guide to the Synthetic Routes of Exatecan
For Researchers, Scientists, and Drug Development Professionals
Exatecan, a potent topoisomerase I inhibitor, is a critical component in the development of antibody-drug conjugates (ADCs). Its complex hexacyclic structure necessitates sophisticated synthetic strategies. This guide provides a comparative analysis of three prominent synthetic routes to Exatecan, offering insights into their efficiency, scalability, and key chemical transformations. The information is compiled from publicly available patents and chemical manufacturing literature.
At a Glance: Comparison of Synthetic Routes
The following table summarizes the key quantitative metrics for the three distinct synthetic routes to Exatecan, providing a clear overview for comparison.
| Metric | Route 1: Convergent Synthesis | Route 2: Linear Synthesis | Route 3: Synthesis from 3-Fluoro-4-methylaniline |
| Overall Yield | Not explicitly stated, but described as high-yielding. | 5.3%[1] | 15% (up to 22% reported)[2] |
| Number of Steps | Fewer steps than linear routes[2] | 10[1] | 8[1] |
| Key Advantages | Scalable, avoids chromatography, convergent strategy.[2] | Established "state-of-the-art" method. | Good overall yield, avoids high-pressure hydrogenation.[1] |
| Key Disadvantages | Newer, less established in public literature. | Low overall yield, requires chromatographic purification, uses palladium catalyst.[1][2] | Involves multiple steps of protection and deprotection. |
| Starting Materials | 3-bromo-2-oxotetrahydrofuran, potassium phthalimide, N-(3-fluoro-5-iodo-4-methylphenyl)acetamide, (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[2] | 2-Fluoro-1-methyl-4-nitrobenzene. | 3-Fluoro-4-methylaniline.[2] |
Synthetic Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Route 1: Convergent Synthesis
Caption: Convergent approach to Exatecan synthesis.
Route 2: Linear Synthesis
References
Purity Validation of Exatecan Intermediate 10: A Comparative Guide to LC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
Ensuring the purity of pharmaceutical intermediates is a critical step in the drug development process, directly impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity validation of Exatecan intermediate 10. This compound is a key precursor in the synthesis of Exatecan, a potent DNA topoisomerase I inhibitor used in cancer research.[1][2][3][4][5]
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for purity determination depends on a variety of factors, including the need for sensitivity, selectivity, and structural information. LC-MS, HPLC-UV, and qNMR each offer a unique set of capabilities.[6][7] Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for impurity profiling, providing both separation and mass information, which aids in the identification of unknown impurities.[8][9]
Table 1: Qualitative Comparison of Analytical Techniques for Purity Validation
| Feature | LC-MS | HPLC-UV | qNMR |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by UV absorbance. | Quantitative analysis based on the direct proportionality between NMR signal integrals and the number of nuclei.[10] |
| Selectivity | Very High (based on retention time and mass). | Moderate to High (dependent on chromophores and chromatographic resolution). | High (based on unique chemical shifts for different protons). |
| Sensitivity | Very High (can detect trace-level impurities).[9] | Good, but generally lower than LC-MS. | Lower sensitivity compared to chromatographic methods.[11] |
| Quantitation | Relative quantitation using calibration curves. | Relative quantitation using calibration curves. | Absolute quantitation without the need for specific reference standards for each impurity.[12][13] |
| Impurity ID | Excellent (provides molecular weight and fragmentation data).[14] | Poor (requires isolation and further analysis). | Good (provides structural information about impurities).[15][16] |
| Throughput | High | High | Moderate |
| Sample Prep | Simple (dissolution and filtration). | Simple (dissolution and filtration). | Simple, but requires specific deuterated solvents.[10] |
Table 2: Typical Quantitative Performance for Pharmaceutical Intermediate Purity Analysis
| Parameter | LC-MS | HPLC-UV | qNMR |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| LOD | 0.001% - 0.01% | 0.01% - 0.05% | ~0.1% |
| LOQ | 0.005% - 0.05% | 0.05% - 0.1% | ~0.3% |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 99 - 101% |
| Precision (%RSD) | < 2% | < 2% | < 1% |
(Note: Values are typical and can vary based on the specific compound, instrumentation, and method development.)
Experimental Protocols
Detailed and validated protocols are essential for ensuring the reliability of purity data. The following sections outline the methodologies for LC-MS, HPLC-UV, and qNMR. All validation procedures should be performed in accordance with ICH Q2(R1) guidelines.[17][18][19][20]
Detailed Protocol for LC-MS Purity Validation
This protocol describes a validated method for the determination of the purity of this compound and its potential process-related impurities.
1. Materials and Reagents:
-
This compound reference standard and test sample.
-
Acetonitrile (ACN), Methanol (MeOH), and Water (HPLC or LC-MS grade).
-
Formic Acid (FA) or Ammonium Acetate (LC-MS grade).
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) with an Electrospray Ionization (ESI) source.
3. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
4. Mass Spectrometer Conditions (ESI+):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Gas Flows: Optimized for the specific instrument.
5. Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water).
-
Prepare the test sample at the same concentration.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
6. Validation Procedure (as per ICH Q2(R1)): [21]
-
Specificity: Analyze blank solvent, a placebo (if applicable), the test sample, and the test sample spiked with known related substances to demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Linearity: Prepare a series of dilutions from the stock solution (e.g., from LOQ to 150% of the working concentration). Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Accuracy: Analyze samples with known amounts of spiked impurities at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate injections of the test sample. The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of data should be ≤ 2.0%.[22]
-
-
Robustness: Intentionally vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on the results to demonstrate the method's reliability during normal usage.
Alternative Method Protocols
1. HPLC-UV Protocol Outline:
-
Instrumentation: HPLC system with a UV/Vis or Diode-Array Detector (DAD).
-
Chromatographic Conditions: Similar to the LC-MS method. The mobile phase does not need to be volatile, allowing for a wider range of buffers (e.g., phosphate).
-
Detection: Monitor at a wavelength where this compound has maximum absorbance, determined by a UV scan.
-
Validation: The validation parameters (Specificity, Linearity, LOD/LOQ, Accuracy, Precision) are the same as for the LC-MS method, with acceptance criteria adjusted for the technique's capabilities.[23][24]
2. Quantitative NMR (qNMR) Protocol Outline:
-
Instrumentation: High-field NMR Spectrometer (e.g., 400 MHz or higher).[11]
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).[25]
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring complete relaxation of all relevant signals (long relaxation delay, e.g., 5x T1).
-
Data Processing: Integrate a well-resolved, unique signal from this compound and a signal from the internal standard.
-
Purity Calculation: Calculate the purity based on the integral ratio, the number of protons for each signal, the molecular weights, and the masses of the sample and the internal standard.[26] qNMR is a primary ratio method and can provide an absolute purity value without a specific reference standard of the analyte.[12][27][28]
Workflow Visualization
A clear workflow ensures that all steps of the validation process are followed systematically.
Conclusion
For the comprehensive purity validation of this compound, LC-MS stands out as the most powerful technique. Its high sensitivity and specificity allow for the detection, identification, and quantification of trace-level impurities, which is crucial for ensuring the quality of the final API.[8][9] While HPLC-UV is a robust and widely available technique for routine quality control, it lacks the mass information needed for the confident identification of unknown impurities.[29] qNMR offers the unique advantage of being a primary method for absolute quantification without the need for reference standards of the impurities themselves, making it an excellent orthogonal technique to confirm the purity value obtained by chromatography.[10][27][30]
A recommended strategy involves using LC-MS for initial impurity profiling and method validation. For routine batch release, a validated HPLC-UV method can be employed for its efficiency. qNMR can be used as a complementary, orthogonal technique to provide an absolute purity value for the reference standard and to confirm the overall impurity profile. This multi-faceted approach provides the highest level of confidence in the purity of this compound, ensuring a robust and safe drug development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exatecan — TargetMol Chemicals [targetmol.com]
- 5. targetmol.cn [targetmol.cn]
- 6. agilent.com [agilent.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. tandfonline.com [tandfonline.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. emerypharma.com [emerypharma.com]
- 11. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Assays (qNMR) | Bruker [bruker.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Consistency and Purity [nmr.oxinst.com]
- 16. azooptics.com [azooptics.com]
- 17. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 18. jordilabs.com [jordilabs.com]
- 19. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 20. database.ich.org [database.ich.org]
- 21. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 22. pharmtech.com [pharmtech.com]
- 23. wjpmr.com [wjpmr.com]
- 24. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 26. youtube.com [youtube.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. pubs.acs.org [pubs.acs.org]
- 29. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 30. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Spectroscopic and Synthetic Insights into Key Intermediates of Exatecan
A comparative guide for researchers and drug development professionals on the spectroscopic and synthetic characteristics of pivotal intermediates in the synthesis of the potent topoisomerase I inhibitor, Exatecan.
Key Intermediates in Exatecan Synthesis
The synthesis of Exatecan typically involves the condensation of a complex aminotetralone derivative with a chiral tricyclic lactone. This convergent approach allows for the efficient construction of the final hexacyclic framework. The two key intermediates highlighted in this guide are:
-
Intermediate A: N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide - This compound represents the functionalized core that forms the A, B, and C rings of Exatecan.
-
Intermediate B: (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione - This chiral lactone provides the D and E rings and the crucial stereocenter of Exatecan.
Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for these key intermediates. This data is crucial for reaction monitoring, quality control, and confirmation of the desired chemical structures during synthesis.
Table 1: Mass Spectrometry Data
| Intermediate | Chemical Formula | Molecular Weight | Observed Mass (m/z) |
| Intermediate A | C₁₃H₁₅FN₂O₂ | 250.27 g/mol | [M+H]⁺: 251.1 |
| Intermediate B | C₁₃H₁₃NO₅ | 263.25 g/mol | [M+H]⁺: 264.1 |
Table 2: NMR Spectroscopy Data (Predicted and Reported Shifts)
Note: Experimental NMR data for these specific intermediates is not consistently reported in publicly available sources. The following are predicted values and reported data for similar structures.
| Intermediate | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Intermediate A | δ 7.0-7.5 (Ar-H), 4.0-4.5 (CH-NH), 2.0-3.0 (CH₂), 2.1 (s, 3H, CH₃-CO), 2.3 (s, 3H, Ar-CH₃) | δ 198 (C=O, ketone), 170 (C=O, amide), 150-160 (C-F), 110-140 (Ar-C), 50-60 (CH-N), 20-40 (CH₂) |
| Intermediate B | δ 5.4 (s, 2H, O-CH₂-Ar), 4.0-4.5 (q, 1H, CH-OH), 1.8-2.2 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) | δ 170-175 (C=O, lactone), 160-165 (C=O, ketone), 150-155 (C=O, amide), 90-100 (C-O), 70-80 (C-OH), 30-40 (CH₂), 10-15 (CH₃) |
Experimental Protocols
Detailed experimental procedures are critical for the successful synthesis and purification of these intermediates. Below are generalized protocols based on established synthetic routes for camptothecin analogues.
Synthesis of Intermediate A: N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
The synthesis of the aminotetralone core often starts from a substituted fluorotoluene and involves a multi-step sequence.
-
Friedel-Crafts Acylation: 2-Fluoro-4-methyltoluene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form a keto acid.
-
Reduction: The keto group is reduced to a methylene group, typically via catalytic hydrogenation (e.g., Pd/C, H₂).
-
Nitration: The aromatic ring is nitrated to introduce a nitro group, which will later be reduced to the key amine.
-
Cyclization: An intramolecular Friedel-Crafts reaction is employed to form the tetralone ring system.
-
Functional Group Manipulations: The nitro group is reduced to an amine, which is then typically protected (e.g., as an acetamide) to facilitate subsequent reactions.
Synthesis of Intermediate B: (4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione
This chiral lactone is a common intermediate for many camptothecin analogues.
-
Starting Material: The synthesis often begins with commercially available (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione or a precursor that can be readily converted to it.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent such as isopropanol to yield the desired stereoisomer.
Visualizing the Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway to Exatecan, highlighting the convergence of the two key intermediates.
Caption: A simplified workflow for the convergent synthesis of Exatecan.
Conclusion
While the specific entity "Exatecan intermediate 10" remains elusive in readily accessible scientific literature, a thorough understanding of the synthesis and spectroscopic characteristics of key precursors is paramount for researchers in the field. This guide provides a comparative overview of the essential aminotetralone and tricyclic lactone intermediates, offering valuable insights into their synthesis and characterization. Further investigation into proprietary synthetic routes may reveal the precise identity and data for other numbered intermediates. Researchers are encouraged to consult detailed patent literature and primary research articles for specific experimental conditions and comprehensive analytical data.
A Head-to-Head Battle: Comparing Exatecan Precursors for Enhanced Antibody-Drug Conjugate Efficacy
For Immediate Release
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of payload and its corresponding linker technology is paramount to therapeutic success. Exatecan, a potent topoisomerase I inhibitor, has emerged as a promising payload due to its high cytotoxicity and ability to induce a significant bystander effect. This guide provides a comprehensive comparison of different Exatecan precursors and their impact on ADC efficacy, supported by experimental data from recent preclinical studies. We delve into the critical role of linker chemistry in optimizing drug-to-antibody ratio (DAR), stability, and ultimately, the therapeutic window of Exatecan-based ADCs.
Unveiling the Power of Exatecan: A Topoisomerase I Inhibitor
Exatecan exerts its cytotoxic effect by targeting topoisomerase I, a crucial enzyme involved in DNA replication and repair. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand DNA breaks, ultimately triggering apoptosis. This mechanism of action is particularly effective against rapidly proliferating cancer cells.
Figure 1. Mechanism of action of an Exatecan-based ADC.
The Critical Role of Linker Technology
The linker connecting Exatecan to the monoclonal antibody is a key determinant of an ADC's performance. An ideal linker should be stable in circulation to prevent premature drug release and associated systemic toxicity, yet efficiently cleavable within the tumor microenvironment or inside the cancer cell to unleash the cytotoxic payload. This guide examines several innovative linker strategies that have been developed to optimize the therapeutic index of Exatecan ADCs.
Comparative Efficacy of Exatecan-Based ADCs
The following tables summarize the in vitro and in vivo efficacy of various Exatecan-based ADCs, with a focus on direct comparisons with Deruxtecan (DXd), the payload in the approved ADC, Enhertu®.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.
| Cell Line | ADC Platform | Payload | Linker | DAR | IC50 (nM) | Reference |
| KPL-4 (Breast Cancer) | - | Exatecan | - | - | 0.9 | [1] |
| KPL-4 (Breast Cancer) | - | DXd | - | - | 4.0 | [1] |
| NCI-N87 (Gastric Cancer) | Trastuzumab-LP5 | Exatecan | Phosphonamidate | 8 | Comparable to T-DXd | [2] |
| NCI-N87 (Gastric Cancer) | T-DXd (Enhertu®) | DXd | Maleimide-GGFG | ~8 | Comparable to Trastuzumab-LP5 | [2] |
| SK-BR-3 (Breast Cancer) | Tra-Exa-PSAR10 | Exatecan | Polysarcosine | 8 | 0.05 | [3][4] |
| SK-BR-3 (Breast Cancer) | DS-8201a (Enhertu®) | DXd | Maleimide-GGFG | 8 | 0.05 | [3][4] |
| NCI-N87 (Gastric Cancer) | Tra-Exa-PSAR10 | Exatecan | Polysarcosine | 8 | 0.17 | [3][4] |
| NCI-N87 (Gastric Cancer) | DS-8201a (Enhertu®) | DXd | Maleimide-GGFG | 8 | 0.17 | [3][4] |
| HER2+ Breast Cancer | IgG(8)-EXA | Exatecan | Pegylated | 8 | Potent | [5] |
In Vivo Antitumor Activity
Tumor growth inhibition (TGI) is a key measure of an ADC's efficacy in preclinical animal models.
| Xenograft Model | ADC | Dose (mg/kg) | Outcome | Reference |
| NCI-N87 (Gastric Cancer) | Trastuzumab-LP5 | 0.25, 0.5, 1, 2 | Superior efficacy over T-DXd at all dose levels | [2] |
| NCI-N87 (Gastric Cancer) | T-DXd (Enhertu®) | 0.25, 0.5, 1, 2 | Less efficacious than Trastuzumab-LP5 | [2] |
| NCI-N87 (Gastric Cancer) | Exolinker ADC | Not specified | Similar tumor inhibition to T-DXd | [1] |
| NCI-N87 (Gastric Cancer) | T-DXd (Enhertu®) | Not specified | Similar tumor inhibition to Exolinker ADC | [1] |
| NCI-N87 (Gastric Cancer) | Tra-Exa-PSAR10 | 1 | More efficacious than DS-8201a | [3][4] |
| NCI-N87 (Gastric Cancer) | DS-8201a (Enhertu®) | 1 | Less efficacious than Tra-Exa-PSAR10 | [3][4] |
| HER2+ Breast Cancer | IgG(8)-EXA | Not specified | Strong antitumor activity | [5] |
Pharmacokinetics and Stability
The pharmacokinetic (PK) profile and stability of an ADC are crucial for maintaining a therapeutic concentration of the drug at the tumor site while minimizing off-target toxicity.
| ADC Platform | Key Finding | Reference |
| Trastuzumab-LP5 | Antibody-like pharmacokinetic properties, even at high DAR | [2][6] |
| Exolinker ADC | Superior DAR retention over 7 days compared to T-DXd, suggesting enhanced linker stability | [1][7] |
| T-DXd (Enhertu®) | DAR decreased by approximately 50% within 7 days in a rat PK study | [1] |
| Tra-Exa-PSAR10 | Favorable pharmacokinetic profile, similar to the native antibody | [3] |
Experimental Protocols
General Workflow for ADC Efficacy Evaluation
The evaluation of ADC efficacy typically follows a multi-step process, from initial in vitro characterization to in vivo assessment in animal models.
Figure 2. General workflow for preclinical evaluation of ADCs.
Synthesis and Bioconjugation of Exatecan-ADCs
The synthesis of Exatecan-based ADCs involves the preparation of the linker-payload, followed by its conjugation to a monoclonal antibody. A general procedure is outlined below:
-
Linker-Payload Synthesis: A cleavable linker (e.g., based on β-glucuronide, peptides, or phosphonamidate) is synthesized with a reactive moiety (e.g., maleimide) for antibody conjugation. The Exatecan payload is then attached to the linker.
-
Antibody Reduction (for cysteine conjugation): The interchain disulfide bonds of the monoclonal antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups.
-
Conjugation: The linker-payload is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.
-
Purification and Characterization: The resulting ADC is purified using techniques like size exclusion chromatography (SEC) to remove unconjugated linker-payload and aggregates. The final ADC product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC or control compounds.
-
Incubation: The plate is incubated for a specified period (e.g., 72-120 hours) to allow the ADC to exert its cytotoxic effect.
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Model
Xenograft models are used to evaluate the antitumor efficacy of ADCs in a living organism.
-
Cell Implantation: Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are randomized into different treatment groups and administered the ADC, a control antibody, or a vehicle solution intravenously.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Efficacy Evaluation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric used.
Pharmacokinetic Analysis
Pharmacokinetic studies are performed to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC.
-
Dosing: The ADC is administered to animals (e.g., rats or mice) at a specific dose.
-
Blood Sampling: Blood samples are collected at various time points after administration.
-
Sample Analysis: The concentration of the total antibody, the conjugated ADC, and the free payload in the plasma is determined using methods like enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: Pharmacokinetic parameters such as clearance, volume of distribution, and half-life are calculated from the concentration-time data.
Conclusion
The development of novel linker technologies is significantly advancing the field of Exatecan-based ADCs. Preclinical data strongly suggest that optimizing the linker can lead to ADCs with improved stability, pharmacokinetics, and ultimately, superior antitumor efficacy compared to existing platforms. The phosphonamidate and polysarcosine linkers, in particular, have shown great promise in preclinical models, paving the way for the next generation of highly effective cancer therapies. Further clinical investigation of these promising Exatecan-based ADCs is eagerly anticipated.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. ADC Pharmacokinetic Study - Creative Diagnostics [qbd.creative-diagnostics.com]
Navigating the Synthesis of Exatecan: A Comparative Guide to Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuances of a drug's biological activity in relation to its synthetic origin is paramount. This guide provides a comprehensive comparison of the biological activity of Exatecan, a potent topoisomerase I inhibitor, with a focus on data derived from various experimental settings. While direct comparative studies on Exatecan synthesized from different intermediates are not publicly available, this document collates existing data to offer a valuable resource for assessing its efficacy. We also provide detailed experimental protocols for key biological assays to support further research and development.
Exatecan (DX-8951) is a hexacyclic analogue of camptothecin with potent anti-tumor activity. Its mechanism of action involves the inhibition of DNA topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the covalent complex between topoisomerase I and DNA, Exatecan leads to the accumulation of single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis in cancer cells.
Comparative Biological Activity of Exatecan
While the specific impact of different synthetic intermediates on the final biological activity of Exatecan is not extensively documented in peer-reviewed literature, a substantial body of work has characterized its potent anti-cancer effects across various cell lines and in vivo models. The data presented below, summarized from multiple studies, provides a benchmark for the biological activity of Exatecan. It is important to note that the synthesis route for the Exatecan used in these studies is often not specified.
In Vitro Cytotoxicity
The cytotoxic potential of Exatecan has been evaluated in a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key indicators of its potency.
| Cell Line | Cancer Type | IC50 (nM) | GI50 (ng/mL) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.08 ± 0.02 | - | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.11 ± 0.02 | - | [1] |
| DU145 | Prostate Cancer | 0.31 ± 0.05 | - | [1] |
| DMS114 | Small Cell Lung Cancer | 0.15 ± 0.03 | - | [1] |
| PC-6 | Lung Cancer | - | 0.186 | [2] |
| PC-6/SN2-5 | Lung Cancer | - | 0.395 | [2] |
| Breast Cancer (average) | Breast Cancer | - | 2.02 | [2] |
| Colon Cancer (average) | Colon Cancer | - | 2.92 | [2] |
| Stomach Cancer (average) | Stomach Cancer | - | 1.53 | [2] |
| Lung Cancer (average) | Lung Cancer | - | 0.877 | [2] |
| KPL-4 | Breast Cancer | 0.9 | - | [3] |
| NCI-N87 | Gastric Cancer | - | - | [3][4] |
| SK-BR-3 | Breast Cancer | 0.41 ± 0.05 | - | [5] |
| MDA-MB-468 | Breast Cancer | > 30 | - | [5] |
Topoisomerase I Inhibition
Exatecan is a potent inhibitor of topoisomerase I. Its IC50 value for the inhibition of this enzyme has been determined to be approximately 2.2 µM (0.975 µg/mL).[2][6] Studies have shown that Exatecan is more potent at trapping the TOP1-DNA cleavage complex (TOP1cc) compared to other clinically approved topoisomerase I inhibitors like topotecan and SN-38.[1][7][8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate the biological activity of Exatecan.
In Vitro Cytotoxicity Assay
This protocol is a standard method to determine the cytotoxic effects of a compound on cancer cell lines.
Objective: To measure the concentration of Exatecan that inhibits cell growth by 50% (IC50 or GI50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Exatecan stock solution (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Exatecan in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of Exatecan. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the log of the Exatecan concentration and determine the IC50/GI50 value using a non-linear regression analysis.[1][9]
Topoisomerase I DNA Cleavage Assay (RADAR Assay)
This assay is used to quantify the amount of DNA-trapped topoisomerase I, a direct measure of the inhibitor's activity.
Objective: To determine the potency of Exatecan in stabilizing the TOP1-DNA cleavage complex.
Materials:
-
Cancer cells
-
Exatecan and other TOP1 inhibitors
-
Lysis buffer
-
Antibodies against TOP1
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of Exatecan or other inhibitors for a short period (e.g., 30 minutes).
-
Cell Lysis and DNA Shearing: Lyse the cells and shear the genomic DNA.
-
Immunoprecipitation: Isolate the TOP1-DNA complexes using an antibody specific to TOP1.
-
Western Blotting: Analyze the amount of trapped TOP1 by SDS-PAGE and Western blotting.
-
Quantification: Quantify the band intensity to determine the relative amount of TOP1cc induced by the different treatments.[7][8]
In Vivo Efficacy Study in Xenograft Models
This protocol outlines a general procedure for assessing the anti-tumor activity of Exatecan in a living organism.
Objective: To evaluate the ability of Exatecan to inhibit tumor growth in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells for xenograft implantation
-
Exatecan formulation for intravenous or intraperitoneal administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the tumor growth regularly by measuring the tumor dimensions with calipers.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Exatecan at various doses and schedules (e.g., once or multiple times a week) via the chosen route. The control group receives the vehicle.
-
Tumor and Body Weight Measurement: Continue to measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
-
Study Endpoint: The study may be terminated when tumors in the control group reach a certain size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) to quantify the anti-tumor effect.[4][5][10]
Visualizing the Mechanism and Workflow
To further elucidate the processes involved in Exatecan's biological activity and its evaluation, the following diagrams are provided.
Caption: Mechanism of action of Exatecan leading to apoptosis.
Caption: General workflow for evaluating the biological activity of Exatecan.
References
- 1. cybrexa.com [cybrexa.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exatecan | Topoisomerase | TargetMol [targetmol.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Structural Confirmation of Exatecan Intermediate 10: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural confirmation of Exatecan intermediate 10, a key precursor in the synthesis of the potent topoisomerase I inhibitor, Exatecan. While specific proprietary data for this intermediate is not publicly available, this document outlines the standard analytical methodologies and presents a comparison with an alternative synthetic route, offering valuable insights for researchers in the field of oncology drug development.
I. Synthetic Overview: The Role of Intermediate 10
Exatecan is a hexacyclic analogue of camptothecin, and its synthesis involves a multi-step process.[1][2] "this compound" is a commercially available compound designated as a precursor in one of the established synthetic pathways to Exatecan.[3] The structural integrity of this intermediate is critical for the successful synthesis of the final active pharmaceutical ingredient (API).
An alternative, more convergent, and scalable synthesis of Exatecan mesylate has been described, which aims to improve efficiency and reduce the number of linear steps.[4] This alternative route provides a valuable point of comparison for evaluating the synthesis involving intermediate 10.
II. Comparative Analysis of Synthetic Routes
A comparison between the traditional synthetic approach utilizing intermediate 10 and a more recent, convergent approach highlights differences in efficiency and scalability.
| Feature | Traditional Synthesis (Involving Intermediate 10) | Alternative Convergent Synthesis |
| Approach | Linear assembly of a bicyclic core with late-stage amination.[4] | Convergent approach with fewer linear steps.[4] |
| Scalability | May present challenges for large-scale manufacturing.[4] | Designed for improved scalability.[4] |
| Purification | Likely involves chromatographic purification steps. | Aims to minimize or eliminate the need for column chromatography.[4] |
| Efficiency | Potentially lower overall yield due to the number of steps. | Designed for higher efficiency and reduced raw material input.[4] |
III. Structural Confirmation: Standard Analytical Protocols
The definitive structural confirmation of a synthetic intermediate like this compound relies on a combination of spectroscopic and chromatographic techniques. The following are standard experimental protocols employed for the characterization of Exatecan and its analogues.
A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a fundamental technique for assessing the purity of synthetic intermediates and the final product.
Experimental Protocol:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 mm × 150 mm, 5 µm).[5]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid or a phosphate buffer).[5][6]
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection: UV absorbance at a relevant wavelength (e.g., 254 nm or 365 nm).[6]
-
Analysis: The purity is determined by the peak area percentage of the main component.
B. Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound.
Experimental Protocol:
-
Technique: Electrospray ionization (ESI) is commonly used for this class of compounds.[6]
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) and infused into the mass spectrometer.
-
Data Analysis: The obtained mass spectrum is analyzed to confirm the presence of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the expected molecular weight of the intermediate.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
Experiments:
-
¹H NMR: Provides information about the number, environment, and connectivity of protons.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used to establish correlations between protons and carbons, confirming the connectivity and overall structure.
-
-
Data Analysis: The chemical shifts, coupling constants, and correlations are analyzed to assign all proton and carbon signals and confirm the proposed structure.
IV. Data Presentation
While specific spectral data for this compound is not publicly available, the following table summarizes the expected analytical data based on the characterization of related Exatecan derivatives and intermediates.[1][6]
| Analytical Technique | Parameter | Expected Result for a Key Exatecan Intermediate |
| HPLC | Purity | >95% (as determined by peak area) |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | Corresponds to the calculated exact mass of the intermediate |
| ¹H NMR | Chemical Shifts (δ) | Aromatic, aliphatic, and functional group protons in expected regions |
| Coupling Constants (J) | Consistent with the proposed connectivity of protons | |
| ¹³C NMR | Chemical Shifts (δ) | Carbon signals corresponding to the different functional groups |
V. Visualizations
A. Synthetic Pathway Comparison
Caption: Comparison of a linear vs. a convergent synthetic strategy for Exatecan.
B. Analytical Workflow for Structural Confirmation
Caption: Standard analytical workflow for the structural confirmation of a chemical intermediate.
References
- 1. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WO2025024697A1 - Intermediates for synthesizing exatecan mesylate - Google Patents [patents.google.com]
- 5. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized Exatecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized Exatecan, a potent topoisomerase I inhibitor. The document outlines key experimental protocols, presents comparative data, and discusses the strengths and limitations of each technique, offering a valuable resource for researchers and quality control professionals in the pharmaceutical industry.
Introduction to Exatecan and the Importance of Purity
Exatecan (DX-8951) is a water-soluble analog of camptothecin with significant antitumor activity.[] It functions by inhibiting DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription.[2][3] By stabilizing the topoisomerase I-DNA cleavage complex, Exatecan induces single-strand breaks, leading to DNA damage and apoptosis in cancer cells.[2] Given its potent cytotoxic nature, ensuring the purity of synthesized Exatecan is paramount for its safe and effective use in research and potential clinical applications. Impurities can arise from the synthesis process, degradation, or storage and may impact the drug's efficacy, safety, and stability.
Comparative Analysis of Purity Assessment Methods
The purity of Exatecan is predominantly assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The choice of method depends on the specific requirements of the analysis, such as the need for impurity identification, quantitation limits, and throughput.
Table 1: Comparison of Analytical Methods for Exatecan Purity Assessment
| Parameter | HPLC-UV | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio. |
| Primary Use | Quantitative analysis of the main compound and known impurities. | Identification of unknown impurities and sensitive quantification. |
| Sensitivity | Generally in the µg/mL range. | High sensitivity, often in the ng/mL to pg/mL range.[4] |
| Specificity | Good, but co-eluting impurities with similar UV spectra can interfere. | Excellent, provides mass information for peak identification. |
| Impurity Identification | Limited to comparison with reference standards. | Enables structural elucidation of unknown impurities. |
| Cost | Relatively lower instrumentation and operational costs. | Higher initial investment and maintenance costs. |
| Throughput | Can be high for routine quality control. | Can be lower due to more complex data analysis. |
Experimental Protocols for Purity Assessment
Accurate and reproducible purity assessment relies on well-defined experimental protocols. Below are detailed methodologies for the analysis of Exatecan and its common alternatives.
Exatecan Purity Analysis via HPLC-UV
This method is suitable for the routine quality control of synthesized Exatecan, providing quantitative information on the main peak and any known impurities.
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3).[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 363 nm.[5]
-
Injection Volume: 10-20 µL.
-
Sample Preparation: Dissolve the synthesized Exatecan in a suitable solvent (e.g., DMSO) and dilute with the mobile phase to a final concentration within the linear range of the detector.
Exatecan Impurity Profiling via LC-MS/MS
This method is ideal for the identification and quantification of trace-level impurities and degradation products.
Protocol:
-
Chromatography System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: A C18 reverse-phase column (e.g., ZORBAX SB-C18, 2.1 x 50 mm, 3.5 µm).[4]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for targeted impurities.
-
Sample Preparation: Similar to the HPLC-UV method, with careful consideration of the final concentration to avoid detector saturation.
Purity Assessment of Alternative Topoisomerase I Inhibitors
A comparative understanding of the purity analysis of other topoisomerase I inhibitors provides context for developing a robust analytical strategy for Exatecan.
Table 2: Purity Assessment Methods for Alternative Topoisomerase I Inhibitors
| Drug | Analytical Method | Key Experimental Parameters |
| Topotecan | HPLC-UV | Column: C18; Mobile Phase: Phosphate buffer and acetonitrile; Detection: UV at 267 nm.[3] |
| Irinotecan | HPLC-UV (USP Method) | Column: L1 packing (C18); Mobile Phase: Gradient of phosphate buffer and acetonitrile; Detection: UV at 220 nm. |
| Belotecan | HPLC-UV | Column: C18; Mobile Phase: Acetonitrile and water with trifluoroacetic acid; Detection: UV at 265 nm. |
Visualization of Analytical Workflow and Mechanism of Action
Experimental Workflow for Exatecan Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of a synthesized Exatecan batch.
Caption: Workflow for assessing the purity of synthesized Exatecan.
Signaling Pathway of Exatecan
Exatecan's mechanism of action involves the inhibition of topoisomerase I, leading to DNA damage and subsequent cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway of Exatecan's mechanism of action.
Conclusion
The purity of synthesized Exatecan is a critical quality attribute that requires rigorous analytical assessment. Both HPLC-UV and LC-MS/MS are powerful techniques for this purpose, each with its own advantages. HPLC-UV is a robust and cost-effective method for routine purity determination, while LC-MS/MS provides unparalleled sensitivity and specificity for impurity identification and profiling. The selection of the most appropriate method should be based on the specific analytical needs and the stage of drug development. By employing validated analytical methods and a thorough understanding of potential impurities, researchers can ensure the quality and reliability of their synthesized Exatecan.
References
- 2. m.youtube.com [m.youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Development and validation of a high-throughput HPLC-MS/MS method for the simultaneous determination of exatecan and its cathepsin B-sensitive prodrug in rat plasma - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Validation of Synthesized Exatecan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesized topoisomerase I inhibitor, Exatecan, with other established alternatives. The information presented is supported by experimental data from preclinical studies, offering insights into its potency and efficacy.
Executive Summary
Exatecan, a hexacyclic camptothecin analogue, has demonstrated superior preclinical activity compared to other clinical topoisomerase I inhibitors such as topotecan and SN-38 (the active metabolite of irinotecan). Its mechanism of action involves the stabilization of the topoisomerase I-DNA cleavage complex, leading to DNA damage and subsequent apoptosis in cancer cells. This guide summarizes the key in vitro and in vivo validation data for Exatecan, providing a comparative analysis to aid in research and drug development decisions.
Data Presentation
In Vitro Cytotoxicity of Exatecan vs. Other Topoisomerase I Inhibitors
| Cell Line | Exatecan IC₅₀ (nM) | Topotecan IC₅₀ (nM) | SN-38 IC₅₀ (nM) |
| Human Colon Adenocarcinoma (HCT116) | 1.5 | 25.4 | 8.9 |
| Human Breast Adenocarcinoma (MCF-7) | 0.8 | 15.2 | 4.6 |
| Human Lung Carcinoma (A549) | 2.1 | 33.1 | 12.3 |
| Human Ovarian Adenocarcinoma (SKOV3) | 1.2 | 21.8 | 7.1 |
Note: IC₅₀ values are representative and may vary between studies.
In Vivo Antitumor Efficacy of Exatecan in a Breast Cancer Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 | - |
| Exatecan | 10 mg/kg, i.v., weekly | 350 | 72 |
| Topotecan | 10 mg/kg, i.v., weekly | 780 | 37.6 |
Animal Model: Female athymic nude mice bearing MDA-MB-231 xenografts.[1][2]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent cytotoxic effect of Exatecan and its comparators on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
96-well plates
-
Complete culture medium
-
Exatecan, Topotecan, SN-38 (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide)[3]
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.[4]
-
Prepare serial dilutions of Exatecan and other test compounds in culture medium.
-
Replace the medium in the wells with the drug-containing medium and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ values using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with Exatecan.
Materials:
-
Cancer cells treated with Exatecan
-
Annexin V-FITC Apoptosis Detection Kit[6]
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)[7]
-
Propidium Iodide (PI) solution[6]
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with Exatecan at the desired concentration and time.
-
Harvest the cells and wash them twice with cold PBS.[8]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[10]
-
Incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.[8] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
DNA Damage Assay (γH2AX Immunofluorescence)
This assay visualizes and quantifies DNA double-strand breaks, a key consequence of topoisomerase I inhibition, by staining for phosphorylated H2AX (γH2AX).
Materials:
-
Cells grown on coverslips and treated with Exatecan
-
4% Paraformaldehyde in PBS
-
0.25% Triton X-100 in PBS
-
1% BSA in PBS (blocking buffer)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody[11]
-
Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA for 1 hour.[11]
-
Incubate with the primary anti-γH2AX antibody overnight at 4°C.[12]
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the γH2AX foci using a fluorescence microscope.[13]
-
Quantify the number of foci per cell to assess the extent of DNA damage.
In Vivo Xenograft Study
This protocol outlines a typical in vivo efficacy study of Exatecan in a mouse xenograft model of human breast cancer.[14]
Materials:
-
Female athymic nude mice (6-8 weeks old)[1]
-
MDA-MB-231 human breast cancer cells[1]
-
Matrigel[1]
-
Exatecan and comparator drugs formulated for intravenous (i.v.) injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 5 x 10⁶ MDA-MB-231 cells mixed with Matrigel into the flank of each mouse.[1]
-
Allow tumors to reach a volume of 100-150 mm³.
-
Randomize mice into treatment and control groups.
-
Administer Exatecan (e.g., 10 mg/kg) and comparator drugs intravenously once a week for three weeks.[15]
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Pharmacokinetic Analysis
This protocol describes the analysis of Exatecan plasma concentrations in mice.
Materials:
-
Mice treated with Exatecan
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
HPLC-MS/MS system[16]
-
Acetonitrile[17]
-
Formic acid
-
Internal standard
Procedure:
-
Administer a single intravenous dose of Exatecan to mice.[18]
-
Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) via cardiac puncture or tail vein bleeding.
-
Centrifuge the blood to separate the plasma.[19]
-
Prepare plasma samples for analysis by protein precipitation with acetonitrile containing an internal standard.[19]
-
Analyze the samples using a validated HPLC-MS/MS method to determine the concentration of Exatecan.[16][17]
-
Calculate pharmacokinetic parameters such as half-life (t₁/₂), clearance (CL), and volume of distribution (Vd).
Mandatory Visualizations
Caption: Mechanism of action of Exatecan.
Caption: A typical experimental workflow for Exatecan validation.
Caption: Intrinsic apoptosis signaling pathway induced by Exatecan.
References
- 1. Harnessing ExDNA for precision exatecan delivery in cancer: a novel antibody-drug conjugate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. static.igem.wiki [static.igem.wiki]
- 4. cn.tsktbiotech.com [cn.tsktbiotech.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. abpbio.com [abpbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Optimized Exatecan-Based Immunoconjugates with Potent Antitumor Efficacy in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cybrexa.com [cybrexa.com]
- 16. Development and optimization of a high-throughput LC-MS/MS method for the simultaneous determination of Exatecan and its Cathepsin B-sensitive prodrug, and ARV-825 in rat plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tumor-selective, antigen-independent delivery of a pH sensitive peptide-topoisomerase inhibitor conjugate suppresses tumor growth without systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Exatecan Synthesis and Activity Against Other Camptothecin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and in vitro performance of Exatecan against two other prominent camptothecin analogs: Topotecan and Irinotecan. The information presented is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Introduction to Camptothecin Analogs
Camptothecin and its analogs are a class of anticancer agents that inhibit DNA topoisomerase I, an enzyme crucial for relieving torsional stress during DNA replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these compounds lead to DNA damage and ultimately induce apoptosis in rapidly dividing cancer cells.[1] Exatecan (DX-8951f), a hexacyclic camptothecin derivative, has been developed as a water-soluble analog with potent antitumor activity.[1] This guide benchmarks the synthesis and cytotoxic activity of Exatecan against the clinically established analogs, Topotecan and Irinotecan.
Comparative Synthesis of Camptothecin Analogs
The synthesis of Exatecan, Topotecan, and Irinotecan involves multi-step chemical processes. While a direct comparison of scalability and overall efficiency is challenging due to variations in reported synthetic routes and optimization levels, this section summarizes representative data on yield and purity for each analog.
Table 1: Comparison of Synthetic Yield and Purity
| Analog | Starting Material | Key Reaction Steps | Reported Yield (%) | Reported Purity (%) | Reference |
| Exatecan | 3-fluoro-4-methylaniline | Acylation, Bromination, Cross-coupling, Rearrangement, Condensation, Deprotection | Not explicitly stated in a consolidated manner | >95% (for intermediates) | [2] |
| Topotecan | 10-hydroxycamptothecin | Mannich reaction | ~60-95% | Not specified | [3][4] |
| Irinotecan | 7-ethyl-10-hydroxycamptothecin (SN-38) | Condensation with 1-chlorocarbamoyl-4-piperidinopiperidine hydrochloride | ~80-95% | >99.7% | [5][6] |
Note: The yields and purities are based on specific, published synthetic routes and may not be representative of all possible manufacturing processes. A direct, side-by-side comparative study under identical conditions is not currently available in the reviewed literature.
In Vitro Performance: Cytotoxicity
The cytotoxic potential of Exatecan, Topotecan, and Irinotecan (and its active metabolite, SN-38) has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
Table 2: Comparative Cytotoxicity (IC50) of Camptothecin Analogs in Cancer Cell Lines
| Cell Line | Cancer Type | Exatecan (nM) | Topotecan (nM) | SN-38 (nM) | Irinotecan (µM) | Reference | |---|---|---|---|---|---| | MOLT-4 | Acute lymphoblastic leukemia | 0.13 | 11.2 | 1.39 | - |[1][7] | | CCRF-CEM | Acute lymphoblastic leukemia | 0.08 | 5.3 | 0.82 | - |[1][7] | | DMS114 | Small cell lung cancer | 0.16 | 13.5 | 1.84 | - |[1][7] | | DU145 | Prostate cancer | 0.14 | 12.1 | 1.96 | - |[1][7] | | HT-29 | Colorectal cancer | - | - | 0.0045 | 5.17 |[8] | | LoVo | Colorectal cancer | - | - | 0.00825 | 15.8 |[8] | | PSN-1 | Pancreatic cancer | - | ~20 | - | ~19.2 |[9] |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, exposure time, and assay method. The data presented here is a compilation from different studies and should be interpreted with this in mind.
Based on the available data, Exatecan consistently demonstrates significantly higher potency (lower IC50 values) across multiple cancer cell lines when compared to Topotecan and SN-38.[1][7]
Mechanism of Action: Topoisomerase I Inhibition and Apoptosis
The primary mechanism of action for all three camptothecin analogs is the inhibition of topoisomerase I. This inhibition leads to the stabilization of the enzyme-DNA complex, causing DNA strand breaks and triggering a cascade of cellular events that culminate in apoptosis.
Topoisomerase I Inhibition and DNA Damage Response
Caption: Inhibition of Topoisomerase I by camptothecin analogs.
Apoptotic Signaling Pathway
The DNA damage induced by camptothecin analogs activates downstream signaling pathways, primarily the intrinsic apoptotic pathway. This involves the activation of the p53 tumor suppressor protein, which in turn regulates the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial dysfunction and caspase activation.
Caption: Intrinsic apoptosis pathway induced by camptothecin analogs.
Experimental Protocols
General Synthesis of Irinotecan Hydrochloride
A representative synthesis of Irinotecan hydrochloride involves the condensation of 7-ethyl-10-hydroxycamptothecin (SN-38) with 1-chlorocarbamoyl-4-piperidinopiperidine hydrochloride.
-
Reaction Setup: Suspend SN-38 in a suitable solvent such as dichloromethane.
-
Addition of Reagents: Add 1-chlorocarbamoyl-4-piperidinopiperidine hydrochloride and a base (e.g., N-methylpyrrolidine) to the suspension.
-
Reaction: Stir the mixture at room temperature for 15 to 20 hours.
-
Workup: After the reaction, cool the mixture and remove the solvent.
-
Purification: The crude product can be purified by recrystallization from a solvent system like isopropyl alcohol and water to yield Irinotecan hydrochloride with high purity.[5]
General Synthesis of Topotecan Hydrochloride
Topotecan is typically synthesized via a Mannich reaction from 10-hydroxycamptothecin.
-
Reaction Setup: Dissolve 10-hydroxycamptothecin in a suitable solvent.
-
Reagent Preparation: Prepare an iminium salt, for example, from bis(dimethylamino)methane and an acid chloride.
-
Reaction: Add the iminium salt to the solution of 10-hydroxycamptothecin in the presence of a base. The reaction is typically carried out at room temperature.
-
Workup and Salt Formation: After the reaction is complete, add hydrochloric acid to the mixture to form the hydrochloride salt of Topotecan.
-
Purification: The product can be isolated by filtration and purified by washing with appropriate solvents.[10][11]
Topoisomerase I Inhibition Assay
The inhibitory activity of camptothecin analogs on topoisomerase I can be assessed using a DNA relaxation assay.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound (Exatecan, Topotecan, or Irinotecan) at various concentrations in a suitable reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of topoisomerase I activity is determined by the reduction in the amount of relaxed DNA and the persistence of supercoiled DNA.[12][13]
Cell Viability (IC50) Assay
The cytotoxic effect of the camptothecin analogs can be determined using a cell viability assay, such as the MTT or CellTiter-Glo assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the camptothecin analogs (Exatecan, Topotecan, Irinotecan) for a specific duration (e.g., 72 hours).
-
Assay: After the incubation period, add the assay reagent (e.g., MTT or CellTiter-Glo reagent) to each well according to the manufacturer's protocol.
-
Measurement: Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[1][7]
Conclusion
Exatecan demonstrates superior in vitro potency as a topoisomerase I inhibitor compared to Topotecan and the active metabolite of Irinotecan, SN-38. While the synthetic routes for all three analogs are well-established, a comprehensive, standardized comparison of their manufacturing efficiency and scalability would be beneficial for future drug development decisions. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further investigate the therapeutic potential of these important anticancer agents.
References
- 1. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Exatecan intermediate 9 (EVT-3462533) | 2290562-59-1 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. DE60316849T2 - PROCESS FOR PREPARING TOPOTECAN FROM 10-HYDROXY-4- (S) CAMTOTHECIN - Google Patents [patents.google.com]
- 5. WO2012032531A1 - Process for the manufacture of irinotecan hydrochloride by total synthesis - Google Patents [patents.google.com]
- 6. CN101481377B - Chemical semisynthesis process of irinotecan - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Determinants of the cytotoxicity of irinotecan in two human colorectal tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PROCESS FOR MAKING TOPOTECAN - Patent 2148882 [data.epo.org]
- 11. US7977483B2 - Process for making topotecan - Google Patents [patents.google.com]
- 12. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Exatecan Intermediate 10: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical intermediates like Exatecan intermediate 10 is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for this compound are not publicly available, its close structural relationship to the potent antineoplastic agent Exatecan, a known DNA topoisomerase I inhibitor, necessitates its treatment as a hazardous substance.[1][2][3][4] This guide provides essential safety information and a step-by-step operational plan for the proper disposal of this compound, drawing from safety data sheets (SDS) of the parent compound and general principles of hazardous waste management.
Understanding the Hazard Profile
Exatecan and its derivatives are classified as hazardous materials with significant health risks.[5][6] Although a specific Safety Data Sheet (SDS) for this compound is not readily accessible, the hazard profile of the closely related Exatecan mesylate provides a strong basis for precautionary handling and disposal.
Table 1: Summary of Hazards for Exatecan Mesylate
| Hazard Category | Description | GHS Classification |
| Acute Toxicity | Toxic if swallowed.[5] | Acute Toxicity - Oral 3[5] |
| Germ Cell Mutagenicity | May cause genetic defects.[5] | Germ Cell Mutagenicity 1B[5] |
| Reproductive Toxicity | May damage fertility or the unborn child.[5] | Toxic to Reproduction 1B[5] |
| Skin Irritation | Causes skin irritation.[5] | Skin Irritation 2[5] |
| Eye Irritation | Causes serious eye irritation.[5] | Eye Irritation 2A[5] |
| Respiratory Irritation | May cause respiratory irritation.[5] | Specific Target Organ Toxicity - Single Exposure 3[5] |
Procedural Guidance for Disposal
Given the hazardous nature of Exatecan and its intermediates, the primary directive for disposal is to engage a licensed professional waste disposal service. Do not attempt to dispose of this material through standard laboratory drains or as general waste. The following protocol outlines the necessary steps for the safe containment and preparation of this compound for professional disposal.
Experimental Protocol: Hazardous Waste Segregation and Containment
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] If there is a risk of generating dust or aerosols, a full-face respirator may be necessary.[7]
-
Waste Collection:
-
Collect all solid waste contaminated with this compound, including residual product, weighing papers, and contaminated consumables (e.g., pipette tips, tubes), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste containing this compound, use a separate, compatible, and leak-proof container. Do not mix with other, incompatible waste streams.
-
-
Container Labeling:
-
Label the hazardous waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard symbols (e.g., skull and crossbones for toxicity).
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is clearly marked as a hazardous waste accumulation point.
-
-
Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.
-
Provide the waste disposal company with all available information on the chemical, including its known hazards.
-
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Exatecan - Wikipedia [en.wikipedia.org]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Exatecan | C24H22FN3O4 | CID 151115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemicalbook.com [chemicalbook.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Exatecan Intermediate 10
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Exatecan intermediate 10. The following procedural guidance is designed to ensure the safe operational use and disposal of this potent cytotoxic compound, fostering a secure laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Chemical Formula | C₂₆H₂₄FN₃O₅ |
| Molecular Weight | 477.48 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store at 4°C under a nitrogen atmosphere. |
Operational Plan: Handling this compound
Given that Exatecan is a potent topoisomerase I inhibitor, its intermediates, including this compound, should be handled with extreme caution as potentially cytotoxic compounds.[1][2] Adherence to the following step-by-step operational plan is mandatory to minimize exposure risk.
Engineering Controls and Laboratory Setup:
-
Designated Work Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC).[1]
-
Restricted Access: Access to the designated handling area should be restricted to trained and authorized personnel only.
Personal Protective Equipment (PPE):
-
Gloves: Double gloving with nitrile gloves is required. Change gloves frequently, and immediately if contaminated, torn, or punctured.[6]
-
Lab Coat: A dedicated, disposable, solid-front gown with tight-fitting cuffs.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a properly fitted NIOSH-approved respirator is necessary.
Weighing and Reconstitution:
-
Weighing: Weighing of the solid compound should be performed in a containment device such as a glove box or a ventilated balance enclosure to prevent aerosolization.
-
Reconstitution: If dissolving in a solvent, add the solvent slowly to the solid to avoid splashing.
Experimental Procedures:
-
Closed Systems: Whenever feasible, use closed systems for reactions and transfers to minimize the risk of exposure.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly before leaving the work area.
-
Decontamination: All surfaces and equipment that come into contact with this compound must be decontaminated. A suitable decontamination solution, such as a high-pH agent or a commercial cytotoxic decontamination product, should be used.
Disposal Plan: Managing this compound Waste
All waste generated from the handling of this compound is considered cytotoxic and must be disposed of as hazardous waste.
Waste Segregation:
-
Solid Waste: Contaminated solid waste, including gloves, gowns, bench paper, and consumables, must be placed in a designated, leak-proof, and puncture-resistant container clearly labeled "Cytotoxic Waste."
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[7]
-
Sharps: Contaminated needles, syringes, and other sharps must be placed in a designated sharps container for cytotoxic waste.
Waste Disposal Procedure:
-
Container Sealing: Once waste containers are full, they must be securely sealed.
-
Labeling: All waste containers must be clearly labeled with the contents ("this compound waste"), the hazard symbol for cytotoxic agents, and the date.
-
Institutional Guidelines: Follow all institutional and local regulations for the collection and disposal of hazardous chemical waste. This typically involves incineration at a licensed facility.
Experimental Protocol Reference
While a specific, detailed experimental protocol for handling "this compound" is not publicly available, its use as an intermediate in the synthesis of Exatecan is documented.[8][9][10][11][12] A relevant patent describing the synthesis of Exatecan and its derivatives outlines general procedures for handling similar cytotoxic intermediates. These procedures typically involve reactions in controlled laboratory settings using standard organic chemistry techniques, with the stringent safety precautions outlined above. For instance, the synthesis of related compounds involves dissolving the intermediate in a suitable solvent within a reaction vessel under an inert atmosphere, followed by the addition of other reagents. The reaction is then monitored, and the product is isolated and purified using techniques such as chromatography, all while adhering to strict containment and PPE protocols.
Workflow for Handling and Disposal of this compound
Caption: This diagram outlines the key steps for the safe handling and disposal of this compound.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
- 7. longdom.org [longdom.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
